3-Carbamoylpicolinic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-carbamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDAWEVRGAIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437976 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-65-7 | |
| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carbamoylpicolinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 3-Carbamoylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-carbamoylpicolinic acid, a valuable building block in the development of pharmaceuticals and agrochemicals. The document details two principal methodologies: an enzymatic approach leveraging whole-cell biocatalysis and a chemical synthesis route starting from 2,3-pyridinedicarboxylic anhydride. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthesis strategy for their specific needs. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application.
Introduction
This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide explores the core methodologies for its production, focusing on providing actionable data and protocols for laboratory and process development settings.
Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. The primary approach involves the regioselective hydrolysis of 2,3-pyridinedicarboximide, catalyzed by an imidase enzyme from microbial sources.
Core Reaction
The enzymatic synthesis is achieved through the use of whole cells of Arthrobacter ureafaciens, which possess an imidase that selectively hydrolyzes one of the two imide bonds in 2,3-pyridinedicarboximide. This regioselectivity is crucial for obtaining the desired this compound isomer.
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the whole-cell catalysis method using Arthrobacter ureafaciens.
2.2.1. Materials and Equipment
-
Arthrobacter ureafaciens strain (e.g., O-86)
-
Growth medium (e.g., nutrient broth)
-
2,3-Pyridinedicarboximide (substrate)
-
Cyclohexanone (organic solvent)
-
Phosphate buffer (pH 5.5)
-
Shaking incubator
-
Centrifuge
-
Reaction vessel
-
pH meter
-
Analytical instrumentation (e.g., HPLC)
2.2.2. Procedure
-
Cultivation of Arthrobacter ureafaciens : Inoculate a suitable growth medium with Arthrobacter ureafaciens. Incubate the culture in a shaking incubator under optimal growth conditions (typically 28-30°C for 24-48 hours) until a sufficient cell density is reached.
-
Cell Harvesting : Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.
-
Reaction Setup : Prepare a two-phase reaction system. The aqueous phase consists of the washed Arthrobacter ureafaciens cells suspended in a phosphate buffer at pH 5.5. The organic phase is cyclohexanone, which serves to dissolve the substrate and minimize its spontaneous hydrolysis in the aqueous phase.
-
Substrate Addition : Dissolve the 2,3-pyridinedicarboximide substrate in the cyclohexanone. Add the substrate solution to the aqueous cell suspension. To maximize the yield, periodic addition of the substrate is recommended.
-
Enzymatic Reaction : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 2 hours). Monitor the pH and adjust as necessary to maintain it at 5.5.
-
Product Recovery : After the reaction is complete, separate the aqueous and organic phases. The product, this compound, will be predominantly in the aqueous phase.
-
Purification : Remove the bacterial cells from the aqueous phase by centrifugation or filtration. The resulting supernatant can be further purified by methods such as crystallization or chromatography to isolate the this compound.
Quantitative Data
The enzymatic synthesis method has been shown to be highly efficient under optimized conditions.
| Parameter | Value | Reference |
| Substrate | 2,3-Pyridinedicarboximide | [1] |
| Biocatalyst | Intact Arthrobacter ureafaciens cells | [1] |
| Reaction System | Water-cyclohexanone two-phase system | [1] |
| pH | 5.5 | [1] |
| Reaction Time | 2 hours | [1] |
| Molar Conversion Yield | 91.5% | [1] |
| Regioisomeric Purity | 94.5% | [1] |
Experimental Workflow
Chemical Synthesis Pathway
The chemical synthesis of this compound typically proceeds from 2,3-pyridinedicarboxylic acid, which is first converted to its anhydride. The subsequent reaction of the anhydride with an appropriate nitrogen source yields the desired product.
Core Reaction
The key steps in the chemical synthesis are:
-
Anhydride Formation : Dehydration of 2,3-pyridinedicarboxylic acid to form 2,3-pyridinedicarboxylic anhydride.
-
Aminolysis : Reaction of the anhydride with a nitrogen nucleophile, such as ammonia, to selectively open the anhydride ring and form the carbamoyl group at the 3-position.
Experimental Protocol: Chemical Synthesis
This protocol outlines a general method for the synthesis of this compound from 2,3-pyridinedicarboxylic anhydride.
3.2.1. Materials and Equipment
-
2,3-Pyridinedicarboxylic anhydride
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)
-
Suitable organic solvent (e.g., glacial acetic acid, toluene)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration equipment
-
Recrystallization setup
-
Analytical instrumentation (e.g., NMR, IR, Mass Spectrometry)
3.2.2. Procedure
-
Reaction Setup : In a reaction flask, dissolve 2,3-pyridinedicarboxylic anhydride in a suitable solvent such as glacial acetic acid or toluene.
-
Nucleophilic Addition : To the stirred solution, add the nitrogen nucleophile. For the synthesis of this compound, an ammonia source would be used. The reaction with aromatic amines to form 2-arylcarbamoyl-3-pyridine carboxylic acids is typically conducted at room temperature for about one hour in glacial acetic acid, or under reflux in toluene for a similar duration.
-
Reaction Monitoring : Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).
-
Product Isolation : Upon completion of the reaction, the product may precipitate out of the solution upon cooling. Collect the solid product by filtration.
-
Purification : Purify the crude product by recrystallization from an appropriate solvent, such as ethanol, to obtain pure this compound.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Quantitative Data
| Parameter | General Conditions |
| Starting Material | 2,3-Pyridinedicarboxylic anhydride |
| Nucleophile | Ammonia source |
| Solvent | Glacial acetic acid or Toluene |
| Temperature | Room temperature to reflux |
| Reaction Time | Approximately 1-3 hours |
Logical Relationship Diagram
Comparison of Synthesis Pathways
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High regioselectivity | Potential for isomer formation |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Can require harsher conditions (e.g., reflux) |
| Environmental Impact | Generally lower, uses water as a primary solvent | May use organic solvents and require waste treatment |
| Catalyst | Biocatalyst (microbial cells) | May require acid or base catalysts |
| Yield | High (up to 91.5% reported) | Variable, dependent on conditions |
| Purity | High regioisomeric purity (up to 94.5% reported) | May require extensive purification |
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The choice of method will depend on the specific requirements of the application, including desired purity, scalability, cost, and environmental considerations. The enzymatic method provides a highly selective and sustainable option, while the chemical synthesis route may be more readily implemented in a traditional laboratory setting. This guide provides the foundational knowledge for researchers to pursue either approach for the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Carbamoylpicolinic Acid. Due to a lack of available experimental data, this guide leverages computational predictive models to estimate key parameters, including melting point, boiling point, pKa, aqueous solubility, and the octanol-water partition coefficient (logP). Furthermore, this document outlines detailed, representative experimental protocols for the determination of these essential physicochemical properties, offering a methodological framework for laboratory validation. In the absence of published data on its specific biological interactions, a generalized workflow for the determination of physicochemical properties is presented visually to guide research efforts.
Introduction
This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a substituted pyridine carboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group on the pyridine ring, suggests the potential for diverse chemical interactions and biological activity. A thorough understanding of its physicochemical properties is a critical first step in any research and development endeavor, from assessing its potential as a pharmaceutical agent to its application in materials science. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide addresses the current information gap by providing reliable predicted values for the core physicochemical properties of this compound and serves as a practical resource for researchers by detailing standard experimental methodologies for their validation.
Molecular and Predicted Physicochemical Properties
The fundamental molecular properties of this compound are summarized in Table 1. Given the absence of experimentally determined physicochemical data in publicly accessible literature, the properties listed in Table 2 have been generated using validated computational prediction tools.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-carbamoylpyridine-2-carboxylic acid | - |
| Synonyms | This compound, 3-Carbamoyl-2-pyridinecarboxylic acid | - |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)N | [1] |
| InChI Key | CGDAWEVRGAIHJH-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | 185 - 215 | AAT Bioquest Melting Point Predictor, Chemical Properties on Demand |
| Boiling Point (°C) | 350 - 450 | AAT Bioquest Boiling Point Predictor, Chemical Properties on Demand |
| pKa (acidic) | 2.5 - 3.5 | Rowan's Free Online pKa Calculator, MolGpKa |
| pKa (basic) | -1.0 - 1.0 | Rowan's Free Online pKa Calculator, MolGpKa |
| Aqueous Solubility (logS) | -1.5 - -0.5 | AqSolPred-web, Molinspiration Cheminformatics |
| logP | -0.5 - 0.5 | Molinspiration Cheminformatics, Osiris Property Explorer |
Note: The ranges provided for predicted values reflect the variability inherent in different computational models. These values should be considered as estimates and require experimental validation.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of an organic acid like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[2][3][4][5]
Methodology: Capillary Method [2][3][4][5]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. For solids with high melting points, this is often determined under reduced pressure to prevent decomposition.[6][7][8][9][10]
Methodology: Micro Boiling Point Determination (Thiele Tube Method) [6][7][8][9][10]
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation and Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, multiple pKa values may be determined.[11][12][13][14][15][16][17]
Methodology: Potentiometric Titration [12][13][16][17]
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
-
Titration: A calibrated pH electrode is immersed in the solution of the acid. The standardized base is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified as the point(s) of steepest inflection in the curve. The pKa is determined from the pH at the half-equivalence point(s).
Aqueous Solubility Determination
Solubility is a critical parameter, particularly for drug development, as it affects bioavailability.[18][19][20][21][22][23]
Methodology: Shake-Flask Method [19][21][22]
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.[24][25][26][27][28]
Methodology: Shake-Flask Method [24][25][26][27][28]
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are allowed to separate completely. The concentration of the solute in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways or established biological activities of this compound. Further research is required to elucidate its potential interactions with biological systems.
Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like this compound, from initial computational predictions to experimental validation.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimental data is currently lacking, the computationally predicted values presented herein offer valuable initial estimates for researchers. The detailed experimental protocols provide a clear path for the validation of these predictions and the generation of robust empirical data. The systematic approach outlined in this guide will aid in the efficient characterization of this and other novel compounds, facilitating their evaluation for potential applications in drug discovery and other scientific disciplines.
References
- 1. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 12. web.williams.edu [web.williams.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. omnicalculator.com [omnicalculator.com]
- 15. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.chemaxon.com [docs.chemaxon.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 21. www1.udel.edu [www1.udel.edu]
- 22. scribd.com [scribd.com]
- 23. Predicting Solubility | Rowan [rowansci.com]
- 24. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 25. LogP / LogD shake-flask method [protocols.io]
- 26. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromopicolinic Acid
Disclaimer: A comprehensive search for the crystal structure of 3-Carbamoylpicolinic Acid did not yield any publicly available crystallographic data. Therefore, this guide provides a detailed analysis of a structurally related compound, 3-Bromopicolinic Acid , for which crystallographic information is available. This analysis serves as a representative example of the methodologies and data presentation expected for a substituted picolinic acid.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the crystal structure of 3-Bromopicolinic Acid. The document outlines the experimental protocols for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and visualizes its molecular structure and crystal packing.
Data Presentation
The crystallographic data for 3-Bromopicolinic Acid has been determined by single-crystal X-ray diffraction. A summary of the key data collection and structure refinement parameters is provided in Table 1. The unit cell dimensions and other crystal data are presented in Table 2.
Table 1: Data Collection and Structure Refinement
| Parameter | Value |
| Empirical formula | C₆H₄BrNO₂ |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Temperature (K) | 150(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Diffractometer | Bruker APEX-II |
| R_gt(F) | 0.0281 |
| wR_ref(F²) | 0.0536 |
| Source: [1][2] |
Table 2: Crystal Data for 3-Bromopicolinic Acid
| Parameter | Value |
| a (Å) | 14.3975(12) |
| b (Å) | 7.5773(7) |
| c (Å) | 12.2500(10) |
| β (°) | 90 |
| Volume (ų) | 1336.4(2) |
| Z | 8 |
| Source: [1][2] |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 3-Bromopicolinic Acid crystals was achieved through a recrystallization process.[1] Commercially available 3-bromopicolinic acid (2.01 g, 10 mmol) was dissolved in a mixture of 10 mL of tetrahydrofuran and 1 mL of deionized water at room temperature with stirring until a clear solution was formed.[1] The resulting solution was filtered and then allowed to evaporate naturally.[1] After several days, colorless block-shaped crystals suitable for X-ray diffraction were obtained with a yield of 82%.[1]
X-ray Diffraction Analysis
The crystal structure was determined using single-crystal X-ray diffraction.[1] A suitable crystal was mounted on a Bruker APEX-II diffractometer.[1] The data was collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved by direct methods using the SHELXS-2018 program and refined with SHELXL.[1]
Structural Analysis
The crystal structure of 3-Bromopicolinic Acid reveals an orthorhombic crystal system with the space group Pna2₁.[1][2] The asymmetric unit contains two independent molecules of 3-bromopicolinic acid, which exhibit slightly different conformations, particularly around the C1-C2 and C7-C8 bonds.[1]
The molecular structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. The bond lengths within the molecule are comparable to those reported for similar picolinic acid derivatives.[1]
References
Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Carbamoylpicolinic Acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the molecule's structural characterization through spectroscopic methods.
Please note: Publicly available, experimentally derived spectra for this compound are limited. The data presented herein are predicted values based on the known chemical structure and established principles of spectroscopic analysis.
Molecular Structure
IUPAC Name: 3-Carbamoylpyridine-2-carboxylic acid Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.14 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as well as two broad signals for the amide protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | Doublet of doublets | 1H | H6 |
| ~8.2 - 8.4 | Doublet of doublets | 1H | H4 |
| ~7.5 - 7.7 | Doublet of doublets | 1H | H5 |
| ~10.0 - 13.0 | Broad Singlet | 1H | COOH |
| ~7.5 - 8.5 | Broad Singlet | 1H | CONH ₂ (one of two) |
| ~7.0 - 8.0 | Broad Singlet | 1H | CONH ₂ (one of two) |
¹³C NMR (Carbon-13) NMR Data (Predicted)
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 - 172 | C =O (Carboxylic Acid) |
| ~165 - 168 | C =O (Amide) |
| ~150 - 153 | C 2 |
| ~148 - 151 | C 6 |
| ~138 - 141 | C 4 |
| ~128 - 132 | C 3 |
| ~124 - 127 | C 5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Characteristic IR Absorption Bands (Predicted)
| Frequency (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3500 - 3300 | N-H stretch | Primary Amide | Medium |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| ~3100 - 3000 | C-H stretch | Aromatic | Medium |
| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong |
| 1690 - 1630 | C=O stretch | Primary Amide (Amide I) | Strong |
| 1650 - 1580 | N-H bend | Primary Amide (Amide II) | Medium |
| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[3]
Mass Spectrometry Data (Predicted)
| m/z | Ion | Notes |
| 166 | [M]⁺ | Molecular Ion |
| 149 | [M - NH₃]⁺ | Loss of ammonia from the amide group |
| 148 | [M - H₂O]⁺ | Loss of water |
| 122 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |
| 121 | [M - COOH]⁺ | Loss of the carboxyl group |
| 106 | [M - COOH - NH]⁺ | Subsequent fragmentation |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Experimental Protocols
a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules is as follows:[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable protons in the carboxylic acid and amide groups).
-
Transfer: Filter the solution into a clean NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
-
Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR spectroscopy is the thin solid film method:[7]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methanol or acetone).
-
Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[7]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the solution for a thinner film.[7]
c) Mass Spectrometry The following outlines a general procedure for mass spectrometry analysis:[6][8]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[6]
-
Ionization: The gaseous molecules are ionized, commonly using an electron impact (EI) source. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).[6][8]
-
Acceleration: The newly formed ions are accelerated by an electric field.[8]
-
Deflection: The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[8]
-
Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[6]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.
Caption: Logical workflow for structural elucidation using MS, IR, and NMR.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
The Emergence of a Versatile Building Block: A Technical Guide to 3-Carbamoylpicolinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carbamoylpicolinic acid, a pyridinecarboxylic acid derivative, has emerged as a significant heterocyclic building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. While a singular "discovery" event is not prominently documented, its history is intrinsically linked to the broader exploration of picolinic acid derivatives and the advancement of biocatalysis. This guide provides a comprehensive overview of the synthesis, key experimental data, and the scientific context of this compound, offering a valuable resource for professionals in chemical research and drug development.
Introduction: A Historical Perspective
The history of this compound is not marked by a specific, celebrated discovery but rather by a gradual recognition of its utility as a synthetic intermediate. Its structural parent, picolinic acid, has been known for much longer and is a catabolite of the amino acid tryptophan.[1][2] The diverse biological activities of picolinic acid and its derivatives, ranging from antimicrobial to herbicidal, have spurred extensive research into this class of compounds.[3][4] The development of novel synthetic methodologies, particularly the use of enzymatic reactions to achieve high regioselectivity, has been a critical enabler in the efficient production of specific picolinic acid derivatives like this compound.
A seminal report in 2000 by Ogawa et al. detailed a highly efficient and regioselective enzymatic synthesis of this compound, highlighting its potential as a readily accessible building block.[5] This development, in essence, marks a key milestone in the "history" of this compound by providing a practical route to its production, thereby unlocking its potential for wider application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 3-Carbamoylpyridine-2-carboxylic acid |
| CAS Number | 4733-65-7 |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Key Synthesis: Enzymatic Regioselective Hydrolysis
The most well-documented and efficient synthesis of this compound is through the imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide. This method, developed by Ogawa et al. (2000), utilizes whole cells of Arthrobacter ureafaciens O-86 as a biocatalyst.[5]
Experimental Protocol: Enzymatic Synthesis
3.1.1. Microorganism and Cultivation: Arthrobacter ureafaciens O-86 is cultivated in a medium containing 1% glycerol, 0.5% peptone, 0.5% yeast extract, and 0.1% K₂HPO₄, adjusted to pH 7.0. The cultivation is carried out at 28°C for 24 hours with shaking. The cells are then harvested by centrifugation and washed with a 0.85% NaCl solution.
3.1.2. Reaction Conditions: The reaction is performed in a two-phase system to minimize spontaneous hydrolysis of the substrate. The aqueous phase consists of a suspension of A. ureafaciens cells in a buffer (e.g., 0.1 M phosphate buffer, pH 5.5). The organic phase is cyclohexanone containing the substrate, 2,3-pyridinedicarboximide. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with vigorous stirring.
3.1.3. Substrate Addition and Product Isolation: Periodic addition of the substrate is employed to maintain a concentration that maximizes the reaction rate while avoiding substrate inhibition. After the reaction, the aqueous phase is separated, and the product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Quantitative Data Summary
The enzymatic synthesis of this compound has been optimized to achieve high yield and purity, as summarized in Table 2.[5]
| Parameter | Value |
| Substrate | 2,3-pyridinedicarboximide |
| Biocatalyst | Arthrobacter ureafaciens O-86 (intact cells) |
| Reaction System | Water-organic solvent (cyclohexanone) two-phase system |
| pH | 5.5 |
| Temperature | 30°C |
| Reaction Time | 2 hours |
| Total Substrate Added | 40 mM |
| Product Yield | 36.6 mM |
| Molar Conversion Yield | 91.5% |
| Regioisomeric Purity | 94.5% |
Applications and Significance
This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily in two key sectors:
-
Agrochemicals: Picolinic acid derivatives are a well-established class of herbicides.[4] The structural motif of this compound can be incorporated into novel herbicidal compounds.
-
Pharmaceuticals: The pyridine ring is a common scaffold in a vast array of pharmaceuticals.[6] The presence of both a carboxylic acid and a carboxamide group on the pyridine ring of this compound provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of new drug candidates. The broader family of picolinic acid derivatives has been investigated for a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibition.[6][7]
Logical Relationships and Workflows
The following diagrams illustrate the key processes and logical relationships related to this compound.
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic chemistry, where the convergence of traditional organic synthesis and modern biocatalysis provides powerful tools for creating valuable molecules. While its history is not one of a singular breakthrough, its significance is firmly established through its role as a versatile building block. The efficient enzymatic synthesis has made it readily available, paving the way for its increased use in the development of novel agrochemicals and pharmaceuticals. For researchers and professionals in these fields, a thorough understanding of the synthesis and properties of this compound is essential for leveraging its full potential in future innovations.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 5. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
An In-depth Technical Guide to 3-Carbamoylpicolinic Acid and its Isomers for Researchers and Drug Development Professionals
An Introduction to a Versatile Scaffold in Medicinal Chemistry
3-Carbamoylpicolinic acid, a pyridine-carboxylic acid derivative, and its isomers represent a class of compounds with significant potential in drug discovery and development. These scaffolds are of particular interest to researchers in medicinal chemistry due to their structural similarities to endogenous molecules and their capacity for diverse chemical modifications. This technical guide provides a comprehensive overview of this compound and its isomers, focusing on their synthesis, physicochemical properties, and biological significance, with a particular emphasis on their role in key metabolic pathways.
Core Compound Profile: this compound
This compound, also known as 3-carbamoyl-2-pyridinecarboxylic acid, is a heterocyclic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at the 2-position and a carboxamide group at the 3-position.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the parent molecule, picolinic acid, and related derivatives provide valuable insights. Picolinic acid is a white solid with a melting point of 136-138 °C and is soluble in water. The introduction of a carbamoyl group is expected to influence these properties, likely increasing the melting point and altering solubility characteristics due to the potential for additional hydrogen bonding.
Table 1: Physicochemical Properties of Picolinic Acid and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138[1] |
| Nicotinic Acid (Niacin) | C₆H₅NO₂ | 123.11 | 236.6 |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 317 |
Synthesis and Characterization
The synthesis of this compound can be achieved through the regioselective hydrolysis of 2,3-pyridinedicarboximide. This reaction is catalyzed by an imidase from Arthrobacter ureafaciens and is performed in a water-organic solvent, two-phase system to control the pH and prevent random hydrolysis.
Experimental Protocol: Enzymatic Synthesis of this compound
Objective: To synthesize this compound by regioselective hydrolysis of 2,3-pyridinedicarboximide.
Materials:
-
2,3-pyridinedicarboximide
-
Intact Arthrobacter ureafaciens O-86 cells (as the source of imidase)
-
Cyclohexanone
-
Water
-
pH meter
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a two-phase system by mixing water and cyclohexanone in the reaction vessel.
-
Adjust the pH of the aqueous phase to 5.5.
-
Add the intact Arthrobacter ureafaciens O-86 cells to the aqueous phase.
-
Periodically add 2,3-pyridinedicarboximide to the reaction mixture, maintaining a total concentration of 40 mM.
-
Maintain the reaction at a controlled temperature with constant stirring for 2 hours.
-
Monitor the progress of the reaction by analyzing samples from the aqueous phase.
-
Upon completion, separate the aqueous phase containing the product, this compound.
-
Purify the product from the aqueous phase using appropriate chromatographic techniques.
Under optimized conditions, this method can achieve a molar conversion yield of 91.5% with a regioisomeric purity of 94.5%.[2]
Characterization
The structural confirmation of this compound and its isomers relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
1H and 13C NMR Spectroscopy:
While specific NMR data for this compound is scarce, the expected chemical shifts can be predicted based on the analysis of related pyridine carboxylic acid derivatives.
-
1H NMR: The spectrum is expected to show signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The protons of the carboxamide group (CONH₂) would likely appear as a broad singlet, and the carboxylic acid proton (COOH) as a highly deshielded broad singlet.
-
13C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and carboxamide groups are expected to resonate at the downfield region of the spectrum.
Isomers of Carbamoylpicolinic Acid
The positional isomers of this compound, where the carbamoyl group is at the 4, 5, or 6-position, are also of interest in medicinal chemistry. However, detailed information regarding their synthesis and properties is limited in the available literature. The synthesis of these isomers would likely require different starting materials and synthetic strategies. For instance, the synthesis of 4-aminopicolinic acid, a related compound, has been reported via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.
Biological Significance and Signaling Pathways
Picolinic acid and its derivatives are metabolites of the essential amino acid tryptophan via the kynurenine pathway. This pathway is a critical route for tryptophan metabolism and leads to the production of several neuroactive and immunomodulatory molecules, as well as the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).
The Kynurenine Pathway
The kynurenine pathway is a complex cascade of enzymatic reactions. The dysregulation of this pathway has been implicated in a variety of neurological and inflammatory disorders.
Role in NAD⁺ Synthesis
Quinolinic acid, an isomer of this compound, is a key intermediate in the de novo synthesis of NAD⁺. This pathway is essential for maintaining cellular energy levels and for the function of NAD⁺-dependent enzymes involved in DNA repair and cell signaling.
Potential as Enzyme Inhibitors
The structural similarity of picolinic acid derivatives to endogenous metabolites suggests their potential as enzyme inhibitors. While the specific targets of this compound are not yet well-defined, related compounds have shown inhibitory activity against various enzymes. For example, some picolinic acid analogs have demonstrated inhibitory effects on α-amylase and carboxypeptidase A. Further research is needed to elucidate the specific enzyme inhibitory profile of this compound and its isomers.
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Test compound (e.g., this compound)
-
Buffer solution at optimal pH for the enzyme
-
Microplate reader or spectrophotometer
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
The Biological Activity of Picolinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, an endogenous metabolite of the amino acid tryptophan, and its derivatives represent a "privileged" structural motif in medicinal chemistry and drug discovery.[1] As a bidentate chelating agent, the picolinic acid scaffold is integral to a variety of biological processes and has been explored for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and enzyme-inhibiting agents.[2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities of picolinic acid derivatives, detailing mechanisms of action, quantitative data, experimental protocols, and key molecular pathways.
Antimicrobial Activity
Picolinic acid and its derivatives exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi. This activity is often attributed to its metal-chelating properties, which can disrupt essential microbial metabolic processes.[5][6]
Antibacterial and Antifungal Data
Studies have quantified the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for picolinic acid and its metal complexes against various pathogens. The activity can be influenced by pH, with greater efficacy often observed at lower pH values.[5]
| Compound/Derivative | Microorganism | Assay | pH | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| Picolinic Acid (PA) | Staphylococcus aureus | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] |
| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||
| Pseudomonas aeruginosa | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |
| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||
| Bacillus subtilis | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |
| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||
| Candida albicans | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] | |
| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||
| Serratia marcescens | - | - | 0.5 | - | [6] | |
| Klebsiella pneumoniae | - | - | 0.5 | - | [6] | |
| Escherichia coli | - | - | 0.5 | - | [6] | |
| Proteus mirabilis | - | - | 1.5 | - | [6] | |
| Sodium Picolinate (PS) | Various Bacteria & Fungi | Microbroth Dilution | 5.0 | 0.02 - 0.78 | - | [5] |
| Microbroth Dilution | 7.0 | 0.19 - 3.13 | - | [5] | ||
| Zinc Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |
| Staphylococcus aureus | - | - | 0.5 | 1.0 | [7] | |
| Copper Picolinate | Micrococcus luteus | - | - | 0.5 | 1.0 | [7] |
| Serratia marcescens | - | - | 0.5 | 1.0 | [7] | |
| Cobalt Picolinate | Micrococcus luteus | - | - | 0.5 | 1.0 | [7] |
| Serratia marcescens | - | - | 0.5 | 1.0 | [7] | |
| Nickel Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |
| Klebsiella pneumoniae | - | - | 0.5 | 1.0 | [7] | |
| Manganese Picolinate | Bacillus subtilis | - | - | 0.5 | 1.0 | [7] |
| Klebsiella pneumoniae | - | - | 0.5 | 1.0 | [7] |
Experimental Protocol: Microbroth Dilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound (e.g., picolinic acid) is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC or MFC.
Antiviral Activity
Picolinic acid has emerged as a broad-spectrum inhibitor of enveloped viruses, including significant human pathogens like SARS-CoV-2 and Influenza A virus (IAV).[8][9] Its mechanism is multifaceted, primarily targeting the early stages of viral entry into host cells.[10]
Mechanism of Antiviral Action
The antiviral effects of picolinic acid are not directed at a single viral protein but rather at the fundamental processes of viral entry.[8][9]
-
Inhibition of Virus-Cellular Membrane Fusion: Picolinic acid interferes with the fusion of the viral envelope with the host cell's endosomal membranes.[11]
-
Compromised Viral Membrane Integrity: It can disrupt the physical integrity of the viral envelope.[8]
-
Interference with Endocytosis: The compound can impede the cellular endocytic pathways that viruses often exploit for entry.[8][10]
This multi-pronged approach makes it effective against a range of enveloped viruses and suggests a higher barrier to the development of viral resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. scihub.org [scihub.org]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]
- 11. news-medical.net [news-medical.net]
Navigating the Solubility Landscape of 3-Carbamoylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive literature search for quantitative solubility data of 3-Carbamoylpicolinic Acid in various common solvents did not yield specific experimental results for this compound. This guide, therefore, provides a robust framework for researchers to determine the solubility of this compound and related compounds. It outlines established experimental protocols, including the gravimetric method and High-Performance Liquid Chromatography (HPLC), which are industry standards for generating reliable solubility data. To illustrate the application of these methods and the presentation of resulting data, this document includes reference solubility data for the structurally similar compound, picolinic acid. This guide is intended to be a practical resource for scientists engaged in drug discovery and development, enabling them to systematically approach the characterization of new chemical entities.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in the pre-formulation and formulation development stages of a new drug candidate. The following are detailed methodologies for key experiments to ascertain the solubility of a solid compound in various solvents.
Gravimetric Method for Equilibrium Solubility
The gravimetric method is a straightforward and widely used technique to determine the equilibrium solubility of a compound. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Apparatus and Materials:
-
Analytical balance
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Evaporating dish or weighing boats
-
Oven
-
The compound of interest (solute)
-
A selection of solvents
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask). The excess solid ensures that a saturated solution is formed.
-
Equilibration: The container is placed in a constant temperature shaker or water bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.45 µm) to remove all undissolved solid particles. This step is crucial to prevent overestimation of the solubility.
-
Solvent Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated at a controlled temperature, often in an oven, until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate analytical technique for determining the concentration of a solute in a saturated solution, especially for compounds with low solubility or when only small sample volumes are available.
Apparatus and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound
-
Same apparatus as the gravimetric method for sample preparation and equilibration
-
Volumetric glassware for dilutions
-
High-purity solvents for the mobile phase
Procedure:
-
Standard Curve Preparation: A series of standard solutions of the compound with known concentrations are prepared in the solvent of interest. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 and 2).
-
Sample Analysis: A filtered aliquot of the saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve. The diluted sample is then injected into the HPLC system.
-
Concentration Determination: The peak area of the analyte in the sample chromatogram is used to determine its concentration from the previously established calibration curve.
-
Solubility Calculation: The solubility of the compound is calculated by taking into account the dilution factor.
Illustrative Solubility Data: Picolinic Acid
While specific data for this compound is not available, the following table presents the experimentally determined solubility of the related compound, picolinic acid, in three different solvents at various temperatures. This serves as an example of how solubility data is typically presented.
| Solvent | Temperature (K) | Solubility (g/kg of solvent) | Mole Fraction (x) |
| Water | 293.15 | 862.5 | 0.123 |
| 298.15 | 980.1 | 0.138 | |
| 303.15 | 1112.3 | 0.155 | |
| 308.15 | 1262.5 | 0.174 | |
| 313.15 | 1434.1 | 0.195 | |
| 318.15 | 1632.0 | 0.219 | |
| 323.15 | 1862.1 | 0.246 | |
| Ethanol | 293.15 | 57.1 | 0.013 |
| 298.15 | 68.9 | 0.016 | |
| 303.15 | 83.0 | 0.019 | |
| 308.15 | 100.1 | 0.023 | |
| 313.15 | 120.6 | 0.027 | |
| 318.15 | 145.2 | 0.032 | |
| 323.15 | 174.9 | 0.038 | |
| Acetonitrile | 293.15 | 17.0 | 0.006 |
| 298.15 | 20.8 | 0.007 | |
| 303.15 | 25.4 | 0.009 | |
| 308.15 | 31.2 | 0.011 | |
| 313.15 | 38.3 | 0.013 | |
| 318.15 | 47.1 | 0.016 | |
| 323.15 | 58.0 | 0.020 |
Visualizing the Experimental Workflow
To further clarify the process of solubility determination, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for solid-liquid solubility determination.
3-Carbamoylpicolinic Acid: A Technical Overview of its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoylpicolinic acid is a pyridine derivative with the chemical formula C7H6N2O3. While the structural similarity to biologically active molecules like picolinic acid might suggest a pharmacological role, current scientific literature primarily identifies this compound not as a pharmacologically active agent with a defined mechanism of action, but as a chemical intermediate. This technical guide provides a comprehensive overview of its known chemical properties and its role in synthetic organic chemistry, particularly in the preparation of herbicidal compounds.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3-carbamoylpyridine-2-carboxylic acid, is a small molecule with the following properties[1][2][]:
| Property | Value |
| CAS Number | 4733-65-7 |
| Molecular Formula | C7H6N2O3 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 3-carbamoylpyridine-2-carboxylic acid |
| Synonyms | 3-CARBAMOYLPYRIDINE-2-CARBOXYLIC ACID |
Role in Chemical Synthesis
The primary documented role of this compound is as an isomer and intermediate in the synthesis of nicotinic acid and quinoline carboxylic acid derivatives, some of which exhibit herbicidal properties.[4][5] A key synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with an aminocarboxamide or related compounds. This reaction can lead to the formation of two isomeric products: the desired 2-carbamoyl nicotinic acid and the isomeric 3-carbamoyl picolinic acid. The process is optimized to selectively favor the formation of the nicotinic acid isomer.[4][5]
The logical workflow for this synthesis, highlighting the formation of the isomeric products, is depicted below.
Quantitative Data from Synthesis
The synthesis process is designed to maximize the yield of the desired 2-carbamoyl nicotinic acid isomer over the 3-carbamoyl picolinic acid. The following table summarizes the yield data from a representative experimental procedure.[4][5]
| Reactant A | Reactant B | Product | Yield |
| 2,3-Pyridinedicarboxylic Anhydride | 2-Amino-2,3-dimethylbutyronitrile | 2-Carbamoyl Nicotinic Acid | 88.9% |
| 2,3-Pyridinedicarboxylic Anhydride | 2-Amino-2,3-dimethylbutyronitrile | 2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]nicotinic acid | 84.1% |
Experimental Protocol
The following is a detailed methodology for the synthesis of 2-carbamoyl nicotinic acid, which proceeds via the formation of a carbamoyl nicotinic acid intermediate, with 3-carbamoyl picolinic acid being a potential isomeric byproduct.[4][5]
Objective: To synthesize 2-carbamoyl nicotinic acid with high selectivity.
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
2-Amino-2,3-dimethylbutyronitrile (94% purity)
-
4-Picoline
-
Toluene
-
Aqueous Sodium Hydroxide (50%)
-
Nitrogen atmosphere
Procedure:
-
A solution of 2,3-pyridinedicarboxylic anhydride (333.3 g, 0.98 mol) in 4-picoline (1600 mL) is prepared under a nitrogen atmosphere.
-
The solution is stirred, and 2-Amino-2,3-dimethylbutyronitrile (273.27 g, 2.287 mol) is added while maintaining the reaction mixture temperature at 8 to 12°C.
-
The resulting mixture is stirred for one and a half hours at 8 to 12°C.
-
The reaction mixture is then weighed, and the product formation is analyzed by high-performance liquid chromatography (HPLC).
-
The product is isolated by diluting the reaction mixture with toluene (1600 mL).
-
The product is extracted into aqueous sodium hydroxide (800 mL of 50% NaOH in 532 mL of water) at 35 to 40°C.
-
The basic extract is washed with toluene (1600 mL) at 35 to 40°C, and the basic solution of the product is separated.
The workflow for this experimental protocol is outlined in the diagram below.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 4733-65-7 [chemicalbook.com]
- 4. EP0144595A1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 5. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3-Carbamoylpicolinic Acid in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carbamoylpicolinic acid, also known as 3-carbamoylpyridine-2-carboxylic acid, is a derivative of picolinic acid. Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a variety of metal ions.[1] The presence of both a carboxylic acid group and a carbamoyl (amide) group at the 3-position of the pyridine ring suggests that this compound can act as a versatile chelating agent. The coordination chemistry of such ligands is of significant interest for potential applications in catalysis, materials science, and medicinal chemistry.[2][3]
This document provides an overview of the potential applications of this compound as a ligand and outlines general protocols for the synthesis and characterization of its metal complexes, based on established methods for related picolinic acid derivatives.
Potential Applications
While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the known properties of related picolinic acid complexes allow for the extrapolation of potential applications.
-
Catalysis: Metal complexes of picolinic acid derivatives have demonstrated catalytic activity in various organic transformations.[4][5] The electronic and steric properties imparted by the 3-carbamoyl group could modulate the catalytic performance of metal centers in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.
-
Biological Activity: Coordination compounds of pyridinecarboxylic acids have been investigated for their biological activities, including antimicrobial and anticancer properties.[6][7][8] The carbamoyl moiety may enhance biological activity or alter the pharmacokinetic properties of the metal complexes.
-
Materials Science: The ability of picolinic acid derivatives to form stable metal-organic frameworks (MOFs) and coordination polymers suggests that this compound could be a valuable building block for new materials with interesting magnetic, optical, or porous properties.[4]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes of this compound, adapted from literature on similar ligands.[9][10] Researchers should optimize these procedures for their specific metal ion and desired complex.
Synthesis of this compound Metal Complexes: A General Procedure
This protocol describes a general method for the synthesis of a metal(II) complex of this compound.
Materials:
-
This compound
-
A metal(II) salt (e.g., acetate, chloride, nitrate, or perchlorate salt of Cu(II), Co(II), Ni(II), Zn(II), etc.)
-
Solvent (e.g., methanol, ethanol, water, or a mixture)
-
Base (optional, e.g., sodium hydroxide, triethylamine)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
If the reaction requires deprotonation of the carboxylic acid, add a stoichiometric amount of a suitable base to the ligand solution and stir.
-
In a separate flask, dissolve the metal(II) salt (0.5 to 1 equivalent, depending on the desired stoichiometry) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours to facilitate complex formation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion of the reaction, allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated at room temperature or in a desiccator to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound metal complexes.
Characterization of the Metal Complexes
The synthesized complexes should be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand. Shifts in the vibrational frequencies of the carboxylate and carbamoyl groups upon coordination to the metal ion can provide valuable structural information.
-
UV-Visible Spectroscopy: To study the electronic properties of the complex and determine the coordination geometry of the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
Quantitative Data
As there is limited published data specifically for this compound complexes, the following table presents typical coordination bond lengths observed for related picolinic acid metal complexes to provide a reference for expected values.
| Metal Ion | Donor Atom | Bond Length (Å) Range |
| Cu(II) | N (pyridine) | 1.9 - 2.1 |
| O (carboxylate) | 1.9 - 2.2 | |
| Co(II) | N (pyridine) | 2.0 - 2.2 |
| O (carboxylate) | 2.0 - 2.3 | |
| Ni(II) | N (pyridine) | 2.0 - 2.2 |
| O (carboxylate) | 2.0 - 2.2 | |
| Zn(II) | N (pyridine) | 2.0 - 2.2 |
| O (carboxylate) | 2.0 - 2.3 |
Note: These are approximate ranges and can vary depending on the specific complex and its crystal packing.
Logical Relationships in Coordination
The coordination of this compound to a metal ion can occur through different modes, leading to various possible structures. The following diagram illustrates the potential coordination pathways.
Caption: Potential coordination modes of this compound with a metal center.
Conclusion
This compound holds promise as a versatile ligand in coordination chemistry. While specific experimental data for its metal complexes are not yet widely available, the established chemistry of related picolinic acid derivatives provides a strong foundation for future research. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers interested in exploring the coordination chemistry and potential applications of this intriguing ligand. Further investigation is warranted to fully elucidate the structural, catalytic, and biological properties of this compound-metal complexes.
References
- 1. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. ajol.info [ajol.info]
- 4. Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Using 3-Carbamoylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final properties of the MOF.[2]
This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel Metal-Organic Framework using 3-Carbamoylpicolinic Acid as the organic linker. While, to the best of our knowledge, the synthesis of a MOF using this specific linker has not been previously reported, the protocol herein is extrapolated from successful syntheses of MOFs using structurally similar pyridine-based carboxylic acids, such as 3,5-pyridinedicarboxylic acid.[4][5][6] The presence of the carbamoyl (amide) group in this compound offers an additional hydrogen-bonding site, which could enhance the MOF's properties for applications like selective gas adsorption or controlled drug release.[4]
Proposed Application: Drug Delivery Vehicle
MOFs synthesized from pyridine-based carboxylic acid linkers have shown significant potential in drug delivery.[7] The biocompatibility of the metal ions and the biodegradability of the organic linkers are key considerations for such applications.[1][2] Iron, zinc, and zirconium are often recommended metals for biomedical applications due to their relatively low toxicity.[1][2] A hypothetical MOF constructed from this compound and a biocompatible metal center could serve as a high-capacity carrier for therapeutic agents. The functional carbamoyl group may provide specific interaction sites for drug molecules, potentially leading to higher loading capacities and more controlled release kinetics.
Experimental Protocol: Proposed Synthesis of a Zn-Based MOF using this compound
This protocol outlines a solvothermal synthesis method, a common technique for producing crystalline MOFs.[4]
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent for washing)
-
Methanol (Solvent for washing)
Equipment:
-
20 mL Scintillation Vials
-
Teflon-lined Stainless-Steel Autoclave
-
Programmable Laboratory Oven
-
Centrifuge
-
Fume Hood
-
Analytical Balance
-
Spatula and Glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Cap the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
-
Solvothermal Synthesis:
-
Transfer the reaction mixture into a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable laboratory oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
After 72 hours, cool the oven down to room temperature at a rate of 5 °C/hour.
-
-
Product Isolation and Purification:
-
Carefully retrieve the autoclave from the oven and allow it to cool completely.
-
Open the autoclave in a fume hood and collect the precipitate by decanting the supernatant.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge the mixture after each wash to separate the solid product.
-
To exchange the DMF solvent within the pores, immerse the solid product in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours.
-
Repeat the solvent exchange process with methanol for another 24 hours.
-
-
Activation:
-
After the final methanol wash, decant the solvent and place the product in a vacuum oven.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
-
The resulting powder is the activated MOF, ready for characterization and further application studies.
-
Data Presentation: Expected Properties of a this compound-Based MOF
The following table summarizes the anticipated and hypothetical properties of a MOF synthesized with this compound, based on data from related pyridine-dicarboxylate MOFs. These values should be experimentally determined for the newly synthesized material.
| Property | Expected Range | Characterization Technique |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 1500 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.3 - 0.8 cm³/g | Nitrogen Physisorption |
| Pore Size | 0.8 - 2.0 nm | Nitrogen Physisorption |
| Thermal Stability (Decomposition Temp.) | 300 - 450 °C | Thermogravimetric Analysis (TGA) |
| Drug (e.g., Ibuprofen) Loading Capacity | 10 - 30 wt% | UV-Vis Spectroscopy or HPLC |
Visualizations
Experimental Workflow Diagram:
Caption: Proposed experimental workflow for the synthesis of a MOF using this compound.
Logical Relationship for Drug Delivery Application:
Caption: Logical flow from MOF synthesis to its application in targeted drug delivery.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 4. journal.umt.edu.my [journal.umt.edu.my]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
Application Notes and Protocols: 3-Carbamoylpicolinic Acid and its Analogs in Catalysis
Introduction
While direct applications of 3-Carbamoylpicolinic Acid as a catalyst are not extensively documented in scientific literature, its core structure, a substituted picolinamide, is a key feature in a range of modern catalytic applications. Picolinamides, in particular, have emerged as highly effective directing groups in transition metal-catalyzed reactions, enabling the selective functionalization of C-H bonds—a cornerstone of modern synthetic chemistry. This document provides detailed application notes and protocols for the use of picolinamide, a close structural analog of this compound, as a directing group in cobalt-catalyzed C-H activation and annulation reactions for the synthesis of complex heterocyclic molecules. These protocols are of significant interest to researchers in medicinal chemistry and materials science.
Application: Picolinamide-Directed C-H Functionalization for Heterocycle Synthesis
Picolinamide serves as a bidentate directing group, coordinating to a metal center and positioning it in close proximity to a specific C-H bond. This directed metalation enables highly regioselective C-H activation and subsequent functionalization. A prominent example is the cobalt-catalyzed synthesis of isoquinolines and other nitrogen-containing heterocycles.
Cobalt-Catalyzed Synthesis of Isoquinolines
The synthesis of isoquinolines can be achieved via the oxidative annulation of benzylamides (bearing a picolinamide directing group) with alkynes.[1][2] This reaction is catalyzed by a cobalt complex and utilizes an oxidant to regenerate the active catalyst.[1][2]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various isoquinoline derivatives using a cobalt-catalyzed system with picolinamide as the directing group.
| Entry | Benzylamide Substrate | Alkyne Substrate | Product | Yield (%) |
| 1 | N-(pyridin-2-ylmethyl)benzamide | Diphenylacetylene | 1,3,4-triphenylisoquinoline | 92 |
| 2 | 4-Methyl-N-(pyridin-2-ylmethyl)benzamide | Diphenylacetylene | 6-methyl-1,3,4-triphenylisoquinoline | 85 |
| 3 | 4-Methoxy-N-(pyridin-2-ylmethyl)benzamide | Diphenylacetylene | 6-methoxy-1,3,4-triphenylisoquinoline | 78 |
| 4 | 4-Chloro-N-(pyridin-2-ylmethyl)benzamide | Diphenylacetylene | 6-chloro-1,3,4-triphenylisoquinoline | 89 |
| 5 | N-(pyridin-2-ylmethyl)benzamide | 1-phenyl-1-propyne | 4-methyl-1,3-diphenylisoquinoline | 75 (major regioisomer) |
| 6 | N-(pyridin-2-ylmethyl)benzamide | 1-hexyne | 3-butyl-1-phenylisoquinoline | 65 |
Experimental Protocols
Protocol 1: Synthesis of Isoquinolines via Cobalt-Catalyzed C-H/N-H Annulation
This protocol describes the general procedure for the synthesis of isoquinolines from picolinamide-protected benzylamides and internal alkynes.
Materials:
-
Substituted N-(pyridin-2-ylmethyl)benzamide (1.0 equiv)
-
Internal alkyne (2.0 equiv)
-
Co(OAc)₂·4H₂O (10 mol%)
-
Mn(OAc)₃·2H₂O (2.0 equiv)
-
PivOH (30 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction tube, add the N-(pyridin-2-ylmethyl)benzamide (0.2 mmol), the internal alkyne (0.4 mmol), Co(OAc)₂·4H₂O (0.02 mmol, 5.0 mg), Mn(OAc)₃·2H₂O (0.4 mmol, 107 mg), and PivOH (0.06 mmol, 6.1 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoquinoline product.
Protocol 2: Removal of the Picolinamide Directing Group
The picolinamide directing group can be removed to yield the free amine.
Materials:
-
Substituted isoquinoline from Protocol 1 (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the isoquinoline derivative (0.1 mmol) in anhydrous THF (2.0 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (0.15 mmol, 5.7 mg) in portions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL) at 0 °C.
-
Stir the mixture vigorously for 30 minutes, then filter through celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the deprotected isoquinoline.
Visualizations
Caption: Proposed catalytic cycle for cobalt-catalyzed isoquinoline synthesis.
Caption: Experimental workflow for isoquinoline synthesis.
While this compound itself has limited direct catalytic applications reported, its structural motif is central to the highly effective picolinamide directing group. The use of picolinamide in cobalt-catalyzed C-H functionalization provides a powerful and versatile strategy for the synthesis of valuable heterocyclic compounds. The protocols and data presented here offer a practical guide for researchers looking to employ this methodology in their synthetic endeavors. Further research may yet uncover direct catalytic roles for this compound, potentially through its incorporation into metal-organic frameworks or as a bifunctional ligand-catalyst.
References
Synthesis of Coordination Polymers Using 3-Carbamoylpicolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The choice of the organic ligand is crucial in determining the final architecture and, consequently, the properties of the resulting coordination polymer. Picolinic acid and its derivatives are versatile ligands in the construction of CPs due to their ability to form stable complexes with a wide range of metal ions. This document provides detailed application notes and protocols for the synthesis of coordination polymers using 3-carbamoylpicolinic acid, a ligand with potential for creating novel structures with interesting properties for applications in areas such as catalysis, luminescence, and drug delivery.
While direct experimental data for coordination polymers synthesized with this compound is not yet prevalent in published literature, this document provides generalized protocols and representative data based on the synthesis and characterization of coordination polymers with structurally similar picolinic acid derivatives. These examples serve as a valuable starting point for researchers venturing into the synthesis of novel coordination polymers with this compound.
General Synthesis Workflow
The synthesis of coordination polymers using this compound typically follows a hydrothermal or solvothermal method. This approach allows for the crystallization of the product under elevated temperature and pressure. The general workflow is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of coordination polymers.
Experimental Protocols
The following are generalized protocols for the synthesis of coordination polymers with this compound and a transition metal or lanthanide ion, based on established procedures for similar ligands.
Protocol 1: Synthesis of a Transition Metal Coordination Polymer
This protocol describes a typical hydrothermal synthesis of a coordination polymer using a divalent transition metal salt.
Materials:
-
This compound
-
Transition Metal(II) Salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the transition metal(II) salt in a mixture of 5 mL of deionized water and 5 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and then with a small amount of ethanol.
-
Dry the crystals in air at room temperature.
Protocol 2: Synthesis of a Lanthanide Coordination Polymer
This protocol outlines the synthesis of a coordination polymer using a trivalent lanthanide salt, which often results in compounds with interesting luminescent properties.
Materials:
-
This compound
-
Lanthanide(III) Nitrate Salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Deionized Water
-
Ethanol (EtOH)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Combine this compound (0.1 mmol) and the lanthanide(III) nitrate salt (0.1 mmol) in a 20 mL glass vial.
-
Add a solvent mixture of 8 mL of deionized water and 2 mL of ethanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the sealed autoclave at 150 °C for 48 hours.
-
Allow the autoclave to cool to room temperature gradually.
-
Isolate the crystalline product by filtration.
-
Wash the product with the mother liquor, followed by deionized water.
-
Air-dry the final product.
Data Presentation
The following tables summarize representative quantitative data for coordination polymers synthesized from picolinic acid derivatives that are structurally related to this compound. This data provides an indication of the types of structures and properties that may be expected.
Table 1: Representative Crystallographic Data for Picolinic Acid-Based Coordination Polymers
| Compound Formula (Ligand) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| [Mn₃(L¹)₂(H₂O)₆]·4H₂O | Monoclinic | C2/c | 20.345(4) | 10.123(2) | 18.987(4) | 90 | 115.45(3) | 90 | 3521.1(12) | [1] |
| [Co₃(L¹)₂(H₂O)₆]·4H₂O | Monoclinic | C2/c | 20.251(4) | 10.089(2) | 18.899(4) | 90 | 115.39(3) | 90 | 3482.8(12) | [1] |
| [Ni₃(L¹)₂(H₂O)₆]·4H₂O | Monoclinic | C2/c | 20.112(4) | 10.054(2) | 18.798(4) | 90 | 115.33(3) | 90 | 3421.5(12) | [1] |
| [Nd₂(Qdca)₃(H₂O)₃] | Orthorhombic | Pna2₁ | 19.931(4) | 11.011(2) | 13.045(3) | 90 | 90 | 90 | 2863.3(10) | [2] |
| [Eu₂(Qdca)₃(H₂O)₄]·H₂O | Triclinic | P-1 | 10.456(2) | 12.189(2) | 13.789(3) | 81.65(3) | 75.34(3) | 83.09(3) | 1668.0(6) | [2] |
L¹ = 4-(3,5-dicarboxylphenyl)picolinate; Qdca = Quinoline-2,4-dicarboxylate
Table 2: Selected Bond Lengths and Angles for a Representative Co(II) Coordination Polymer [3]
| Bond | Length (Å) | Angle | Degree (°) |
| Co-O | 2.05 - 2.20 | O-Co-O | 85 - 175 |
| Co-N | 2.10 - 2.15 | N-Co-N | 90 - 170 |
| O-Co-N | 88 - 172 |
Table 3: Luminescence Properties of Representative Lanthanide Coordination Polymers
| Compound | Excitation (nm) | Emission (nm) | Description | Ref. |
| Eu(III) CP with picolinate derivative | ~340 | ~615 | Characteristic red emission of Eu(III) | [4] |
| Tb(III) CP with picolinate derivative | ~330 | ~545 | Characteristic green emission of Tb(III) | [5] |
| Cd(II) CP with auxiliary carboxylate | 340 | 483 | Blue-green luminescence | [6] |
Table 4: Magnetic Properties of a Representative Co(II) Coordination Polymer [3]
| Parameter | Value |
| χₘT at 300 K | 6.05 cm³·K·mol⁻¹ |
| Magnetic Behavior | Antiferromagnetic coupling |
Concluding Remarks
The synthesis of coordination polymers using this compound as a primary ligand presents a promising avenue for the development of novel materials with tailored properties. The protocols and data presented herein, derived from analogous systems, offer a solid foundation for researchers to design and execute experiments in this area. The functional carbamoyl group may introduce additional hydrogen bonding capabilities, potentially leading to unique network topologies and enhanced stability. Further research into the synthesis and characterization of coordination polymers based on this compound is encouraged to explore their full potential in various scientific and technological fields.
References
- 1. Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses, crystal structures, and luminescent properties of three novel zinc coordination polymers with tetrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Co(II) coordination polymers: magnetic properties and application values against chronic subdural hematoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 3-Carbamoylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoylpicolinic acid is a pyridine carboxylic acid derivative of interest in pharmaceutical and chemical research. As with many active pharmaceutical ingredients (APIs) and their intermediates or metabolites, accurate and robust analytical methods are crucial for quantification, purity assessment, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific analytical data for this compound, the quantitative parameters presented are based on established methods for closely related pyridine carboxylic acid isomers, such as picolinic acid and nicotinic acid. These methods serve as a strong foundation for the analysis of this compound, though method validation with the specific compound is essential.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The most common and recommended methods are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique for routine analysis and purity assessment. The aromatic nature of the pyridine ring in this compound allows for sensitive UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for bioanalytical studies, impurity profiling at trace levels, and complex matrix analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of pyridine carboxylic acids using HPLC-UV and LC-MS/MS. These values can be used as a benchmark during the development and validation of a specific method for this compound.
| Parameter | HPLC-UV (for Picolinic Acid) | LC-MS/MS (for Nicotinic Acid & Metabolites) |
| Limit of Detection (LOD) | 0.30 pmol on column[1] | 2.0 - 50.0 ng/mL[2] |
| Limit of Quantification (LOQ) | 6.6 pmol/mL[1] | 5.0 - 800 ng/mL[2] |
| Linearity Range | 0.89 - 455 pmol[1] | 2.0 - 5000 ng/mL[2][3] |
| Recovery | ~99.0%[1] | Not explicitly stated, but methods are validated as per FDA guidelines. |
| Precision (%RSD) | < 6.0% (Inter-day)[1] | < 9.4% (Inter-assay)[2] |
Application Note 1: HPLC-UV Method for Quantification of this compound
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The compound is detected by its ultraviolet (UV) absorbance. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating polar, ionizable isomers like pyridine carboxylic acids.[4][5][6]
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a gradient or isocratic pump
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[7]
-
Mixed-mode column (e.g., Primesep 100 or Coresep 100) can provide enhanced separation for isomers.[4][5][6]
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (AR grade)
-
This compound reference standard
2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 5% to 40% B
-
15-20 min: 40% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 264 nm (based on picolinic acid, a UV scan of this compound is recommended to determine the optimal wavelength).[8]
2.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[7]
2.4. Data Analysis
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: LC-MS/MS Method for Ultrasensitive Quantification
Principle
This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification of this compound. The analyte is separated by HPLC and then ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM). This approach is particularly suited for analyzing samples in complex matrices like biological fluids.
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)
2.2. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A shallow gradient appropriate for the analyte's retention is recommended (e.g., 5-50% B over 5 minutes).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
-
MRM Transitions:
-
The precursor ion will be the [M+H]+ or [M-H]- of this compound.
-
Product ions need to be determined by infusing the standard solution and performing a product ion scan.
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
2.3. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive starting point for the detection and quantification of this compound. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. It is imperative to perform method validation with the specific this compound standard to ensure accuracy, precision, and reliability for its intended purpose.
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
protocol for crystallization of 3-Carbamoylpicolinic Acid.
An Application Note and Protocol for the Crystallization of 3-Carbamoylpicolinic Acid is detailed below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology for the crystallization of this compound, including a detailed experimental protocol and a summary of relevant data for analogous compounds to guide the process.
Application Notes
This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a pyridine derivative with potential applications in the synthesis of pharmaceuticals and agrochemicals.[1] Obtaining high-purity crystalline material is crucial for its characterization and for use in subsequent synthetic steps. This protocol provides a generalized method for the crystallization of this compound based on established techniques for structurally related compounds such as picolinic acid and its derivatives.
The choice of solvent is a critical parameter in the crystallization process. For picolinic acid, solubility is high in water and significantly lower in ethanol and acetonitrile.[2][3] This suggests that a mixed solvent system, such as an ethanol/water mixture, or the use of water as a primary solvent, could be effective for the crystallization of this compound. The general strategy involves dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly to achieve a supersaturated state from which crystals can form. The presence of water has been noted to promote the crystallization of similar compounds.[4]
Quantitative Data for Related Picolinic Acids
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the solubility of the parent compound, picolinic acid, in various solvents at approximately 293 K. This data can serve as a valuable starting point for solvent screening and optimization.
| Compound | Solvent | Solubility (g/kg of solvent) | Reference |
| Picolinic Acid | Water | ~ 862.5 | [2][3] |
| Picolinic Acid | Ethanol | ~ 57.1 | [2][3] |
| Picolinic Acid | Acetonitrile | ~ 17.0 | [2][3] |
Experimental Protocol: Crystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from a single or mixed solvent system.
Materials:
-
Crude this compound
-
Selected solvent (e.g., deionized water, ethanol, or an ethanol/water mixture)
-
Activated charcoal (optional, for decolorization)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Watch glass
-
Pre-heated funnel and filter paper (for hot filtration)
-
Büchner funnel and flask for vacuum filtration
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. Based on data from related compounds, water or an ethanol/water mixture is a promising starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with continuous stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.[6]
-
-
Hot Filtration (Optional):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and flask to prevent premature crystallization of the product in the funnel.[5]
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. It is crucial not to disturb the flask during this period to promote the formation of larger, well-defined crystals.[5]
-
-
Maximizing Yield:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[5]
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a watch glass or weighing dish.
-
Dry the crystals in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the logical steps of the crystallization protocol.
References
- 1. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. famu.edu [famu.edu]
Application Notes and Protocols: 3-Carbamoylpicolinic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoylpicolinic acid, also known as 3-carbamoylpyridine-2-carboxylic acid, is a pyridine derivative with potential applications in pharmaceutical research. Its structural similarity to other picolinic acid derivatives that have shown significant biological activity suggests its potential as a modulator of key cellular pathways. Picolinic acid and its analogs are known to be involved in various physiological processes, including immune response, neuroprotection, and metabolism.
These application notes provide an overview of the potential therapeutic applications of this compound, with a focus on its likely role as an enzyme inhibitor, based on the activities of structurally similar compounds. Detailed protocols for evaluating its biological activity are also presented to facilitate further research and drug discovery efforts.
Therapeutic Potential and Mechanism of Action
While direct extensive research on this compound is limited, its structural analog, 3-mercaptopicolinic acid (3-MPA), is a well-characterized inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK) . PEPCK is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Inhibition of PEPCK can lead to a reduction in glucose production, making it a potential therapeutic target for metabolic diseases such as type 2 diabetes.[1]
The proposed mechanism of action for this compound is the inhibition of PEPCK, similar to 3-MPA. By blocking the activity of this enzyme, this compound may help to lower blood glucose levels. The carbamoyl group at the 3-position may influence the compound's binding affinity and selectivity for the enzyme compared to other derivatives.
Inhibition of PEPCK has also been shown to impact cancer cell metabolism and growth.[2] Cancer cells often exhibit altered metabolic pathways, and targeting enzymes like PEPCK could be a viable anti-cancer strategy.[2] Therefore, this compound may also warrant investigation for its potential anti-proliferative effects in cancer.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables summarize the inhibitory activities of its close structural analog, 3-mercaptopicolinic acid (3-MPA), against PEPCK. This data can serve as a valuable reference for designing experiments and predicting the potential potency of this compound.
Table 1: Inhibitory Constant (Ki) of 3-Mercaptopicolinic Acid (3-MPA) against PEPCK
| Compound | Enzyme Source | Inhibition Type | Substrate | Ki (µM) | Reference |
| 3-Mercaptopicolinic Acid | Rat Liver Cytosol | Competitive | Oxaloacetate | ~8 | [3] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Picolinic Acid Derivatives against Various Targets
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Inhibition Assay | 1.3 | [4] |
| 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Inhibition Assay | 1.0 | [4] |
| 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Enzyme Inhibition Assay | 1.4 | [4] |
Note: The IC50 values in Table 2 are for different picolinic acid derivatives and are provided to illustrate the potential for this class of compounds to exhibit potent biological activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro PEPCK Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of PEPCK.
Materials:
-
Purified PEPCK enzyme
-
This compound
-
Oxaloacetate (substrate)
-
GTP (co-substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)
-
Coupled enzyme system for detection (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare substrate and co-substrate solutions in assay buffer.
-
Prepare the coupled enzyme system and NADH solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of PEPCK enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrates (oxaloacetate and GTP) and the coupled enzyme system with NADH.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader.
-
Record the absorbance at regular intervals for a specific duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Gluconeogenesis Assay
Objective: To assess the effect of this compound on glucose production in liver cells.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate)
-
This compound
-
Glucose assay kit
-
96-well cell culture plates
-
Cell lysis buffer
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in standard medium until they reach 80-90% confluency.
-
-
Treatment:
-
Wash the cells with PBS and then incubate them in glucose-free medium containing gluconeogenic precursors.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 6-24 hours).
-
-
Sample Collection:
-
After the treatment period, collect the cell culture medium.
-
Lyse the cells to determine the total protein concentration for normalization.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.
-
-
Data Analysis:
-
Normalize the glucose concentration to the total protein content in each well.
-
Calculate the percentage of inhibition of glucose production for each concentration of this compound.
-
Determine the IC50 value for the inhibition of gluconeogenesis.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PEPCK Inhibition in Gluconeogenesis
Caption: Inhibition of PEPCK by this compound blocks gluconeogenesis.
Experimental Workflow for IC50 Determination
References
- 1. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphoenolpyruvate carboxykinase blocks lactate utilization and impairs tumor growth in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and hypoglycemic activity of S-acyl derivatives of 3-mercaptopicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carbamoylpicolinic Acid
Welcome to the technical support center for the synthesis of 3-Carbamoylpicolinic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis.
Method 1: Chemical Synthesis from 2,3-Pyridinedicarboxylic Anhydride
This method involves the reaction of 2,3-pyridinedicarboxylic anhydride with an ammonia source. The regioselectivity of this reaction is a critical factor.
Experimental Protocol
Disclaimer: This is a generalized protocol based on analogous reactions. Optimization may be required.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-pyridinedicarboxylic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous toluene or dioxane).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide (1.1 equivalents) dropwise while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in water and acidify to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Guide & FAQs
Q1: I am getting a very low yield or no product at all. What could be the issue?
A1:
-
Reagent Quality: Ensure that the 2,3-pyridinedicarboxylic anhydride is pure and anhydrous. Moisture can lead to the formation of 2,3-pyridinedicarboxylic acid, which is less reactive.
-
Ammonia Source: Anhydrous ammonia gas is often more effective than ammonium hydroxide. If using ammonium hydroxide, ensure it is a fresh, concentrated solution.
-
Temperature Control: The initial reaction is exothermic. Maintaining a low temperature during the addition of the ammonia source is crucial to prevent side reactions.
-
Reaction Time: The reaction may be slow. Ensure you are monitoring the reaction to completion.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?
A2: The reaction can potentially yield both this compound and 2-Carbamoylnicotinic Acid.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different aprotic solvents of varying polarity.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product. Try running the reaction at a consistently low temperature for a longer duration.
Q3: I have a significant amount of a byproduct that is not the other isomer. What could it be?
A3: A common byproduct is 2,3-pyridinedicarboximide, formed by the cyclization of the intermediate.
-
Reaction Conditions: The formation of the imide is often favored at higher temperatures. Ensure strict temperature control.[1]
-
Workup: During the workup, acidic conditions favor the hydrolysis of any unreacted anhydride and help in the isolation of the carboxylic acid.
Q4: How can I effectively purify the final product?
A4:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems.
-
Acid-Base Extraction: As the product is a carboxylic acid, you can dissolve the crude material in a dilute basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.[2]
| Parameter | Condition | Expected Outcome/Yield | Reference (Analogous) |
| Starting Material | 2,3-Pyridinedicarboxylic Anhydride | - | |
| Reagent | Anhydrous Ammonia or Ammonium Hydroxide | - | [1] |
| Solvent | Toluene, Dioxane | - | [1] |
| Temperature | 0 °C to Room Temperature | Higher regioselectivity at lower temperatures | [1] |
| Yield | Variable, dependent on conditions | - | - |
Method 2: Enzymatic Synthesis via Hydrolysis of 2,3-Pyridinedicarboximide
This method utilizes an imidase enzyme for the regioselective hydrolysis of 2,3-pyridinedicarboximide to produce this compound. This method has been reported to have high yield and regioselectivity.[3]
Experimental Protocol
Based on Ogawa et al., Appl Microbiol Biotechnol, 2000.[3]
-
Enzyme Preparation: Use whole cells of Arthrobacter ureafaciens O-86 or a purified imidase enzyme.
-
Reaction Medium: Prepare a two-phase system with an aqueous buffer (e.g., phosphate buffer, pH 5.5) and an organic solvent (e.g., cyclohexanone) to dissolve the substrate.
-
Substrate Addition: Add 2,3-pyridinedicarboximide to the organic phase. It is recommended to add the substrate periodically to avoid substrate inhibition.[3]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation. Monitor the formation of this compound in the aqueous phase using HPLC.
-
Workup and Purification: Separate the aqueous phase. Acidify the aqueous solution to precipitate the product. Filter, wash, and dry the product.
Troubleshooting Guide & FAQs
Q1: The enzymatic reaction is very slow or has stopped. What are the possible causes?
A1:
-
Enzyme Activity: Ensure the enzyme or microbial cells are active. Improper storage or handling can lead to denaturation.
-
pH Control: The pH of the reaction medium is critical for enzyme activity. Monitor and maintain the pH at the optimal level (around 5.5 for this specific reaction).[3]
-
Substrate Inhibition: High concentrations of the substrate, 2,3-pyridinedicarboximide, can inhibit the enzyme. Add the substrate in batches over time.[3]
-
Product Inhibition: Accumulation of the product, this compound, might also inhibit the enzyme. Consider in-situ product removal techniques if high concentrations are desired.
Q2: The regioselectivity is lower than expected. How can I improve it?
A2:
-
pH: The pH can affect the regioselectivity of the enzymatic hydrolysis. Ensure the pH is maintained at the reported optimum.
-
Enzyme Source: The specific imidase used is crucial for high regioselectivity. Ensure you are using the correct enzyme or microbial strain.
-
Spontaneous Hydrolysis: At higher pH values, non-enzymatic, random hydrolysis of the imide can occur. Running the reaction at a slightly acidic pH (e.g., 5.5) minimizes this side reaction.[3]
Q3: How do I prepare the starting material, 2,3-pyridinedicarboximide?
A3: 2,3-pyridinedicarboximide can be synthesized by heating 2,3-pyridinedicarboxylic acid with an excess of urea or by reacting 2,3-pyridinedicarboxylic anhydride with ammonia at elevated temperatures.
| Parameter | Optimized Condition | Reported Yield/Purity | Reference |
| Enzyme | Imidase from Arthrobacter ureafaciens O-86 | - | [3] |
| Substrate | 2,3-pyridinedicarboximide (40 mM total, added periodically) | - | [3] |
| System | Water-cyclohexanone two-phase system | - | [3] |
| pH | 5.5 | - | [3] |
| Temperature | Not specified, typical for enzymatic reactions (e.g., 30°C) | - | [3] |
| Reaction Time | 2 hours | 91.5% molar conversion | [3] |
| Regioisomeric Purity | - | 94.5% | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Carbamoylpicolinic Acid
Welcome to the technical support center for the synthesis of 3-Carbamoylpicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis of this compound starts from Quinolinic Acid (Pyridine-2,3-dicarboxylic acid). The synthesis involves the selective formation of an amide at the 2-position, followed by acidification. A key intermediate in this process is Quinolinic Anhydride, which can be reacted with ammonia to yield the desired product.
Q2: What are the most common impurities I might encounter in my synthesis of this compound?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, or subsequent degradation. The most common impurities include:
-
Starting Materials and Intermediates:
-
Quinolinic Acid: Unreacted starting material.
-
Quinolinic Anhydride: An intermediate that may not have fully reacted.
-
-
Isomeric Impurities:
-
2-Carbamoylnicotinic Acid (Isopicolinamide): The isomeric product formed by the amidation at the 3-position.
-
-
Side-Reaction Products:
-
Degradation Products:
-
Picolinamide: Can result from the decarboxylation of this compound.
-
-
Residual Solvents:
-
Solvents used during the reaction and purification steps (e.g., toluene, acetic acid).
-
Q3: My final product shows a low melting point and broad NMR peaks. What could be the issue?
A low melting point and broad Nuclear Magnetic Resonance (NMR) peaks are often indicative of impurities. The presence of unreacted starting materials, isomeric byproducts, or residual solvents can lead to these observations. It is recommended to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities. Further purification by recrystallization may be necessary.
Q4: I am seeing a significant amount of the isomeric impurity, 2-Carbamoylnicotinic Acid. How can I minimize its formation?
The formation of the undesired isomer, 2-Carbamoylnicotinic Acid, is a common challenge in the selective amidation of quinolinic acid. The selectivity of the amidation reaction is highly dependent on the reaction conditions. To favor the formation of the desired this compound, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction.
-
Choice of Amidation Reagent: Using a bulky aminating agent might sterically hinder the attack at the more sterically accessible 3-position.
-
pH Control: Careful control of the pH during the reaction and work-up can influence the relative reactivity of the two carboxylic acid groups.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is stirred efficiently. - Check the quality and stoichiometry of the reagents. |
| Formation of side products | - Optimize reaction conditions (temperature, reaction time) to minimize side reactions like decarboxylation. - Use a milder amidation method if harsh conditions are leading to degradation. |
| Loss of product during work-up | - Ensure the pH is carefully adjusted during the precipitation of the product. - Use an appropriate solvent for washing the product to minimize solubility losses. |
| Poor quality of starting material | - Verify the purity of the starting Quinolinic Acid. Impurities in the starting material can interfere with the reaction. |
Problem: Presence of Specific Impurities in the Final Product
| Impurity Detected | Potential Cause | Recommended Action |
| Quinolinic Acid | Incomplete reaction. | - Increase reaction time or temperature moderately. - Purify the final product by recrystallization. |
| 2-Carbamoylnicotinic Acid | Lack of selectivity in the amidation step. | - Optimize reaction conditions (lower temperature, different solvent). - Consider using a protecting group strategy if selectivity remains an issue. |
| Picolinic Acid / Nicotinic Acid | Decarboxylation due to high temperature.[1][3] | - Perform the reaction at a lower temperature. - Avoid prolonged heating during work-up and purification. |
| Pyridine-2,3-dicarboxamide | Reaction of both carboxylic acid groups. | - Use a stoichiometric amount of the aminating agent. - Add the aminating agent slowly to the reaction mixture. |
Quantitative Data on Common Impurities
| Impurity | Typical Specification Limit (%) |
| Any single unknown impurity | ≤ 0.10 |
| Total impurities | ≤ 0.50 |
| Residual Solvents | As per ICH guidelines |
Experimental Protocols
Proposed Synthesis of this compound from Quinolinic Acid
This protocol is based on general methods for the selective amidation of dicarboxylic acids.
Materials:
-
Quinolinic Acid
-
Acetic Anhydride
-
Toluene
-
Aqueous Ammonia (28-30%)
-
Hydrochloric Acid (concentrated and dilute)
-
Activated Carbon
-
Deionized Water
Procedure:
-
Formation of Quinolinic Anhydride: A mixture of Quinolinic Acid and a slight excess of acetic anhydride in toluene is heated at reflux until a clear solution is obtained. The solvent and excess acetic anhydride are then removed under reduced pressure to yield crude Quinolinic Anhydride.
-
Amidation: The crude Quinolinic Anhydride is dissolved in a suitable inert solvent (e.g., toluene). The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to proceed at a low temperature to enhance selectivity.
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the product. The crude product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered. The filtrate is allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be used for the purity assessment of this compound and the detection of related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution can be optimized to separate the target compound from its potential impurities. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Potential pathways for the formation of common impurities.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of 3-Carbamoylpicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the purification of 3-Carbamoylpicolinic Acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a derivative of picolinic acid.[] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its molecular formula is C7H6N2O3 and it has a molecular weight of 166.13 g/mol .[]
Q2: What are the primary methods for purifying this compound?
A2: The most common purification techniques for picolinic acid derivatives like this compound are recrystallization and chromatography.[3][4][5] Recrystallization is a widely used technique for purifying solid compounds, while chromatography is used for separating components of a mixture based on their differential distribution between a stationary and a mobile phase.[3][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6][7] HPLC can separate the target compound from its impurities, allowing for quantification, while NMR provides structural information to confirm the identity and purity of the compound.
Q4: What are some common impurities found in crude this compound?
A4: Impurities can originate from starting materials, byproducts, or degradation products formed during synthesis. For related compounds, common impurities include unreacted starting materials or isomers formed during the reaction.[8] For instance, in syntheses starting from 2,3-pyridinedicarboximide, regioisomers can be a significant impurity.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | 1. Incorrect Solvent Choice: The solvent may dissolve impurities well at high temperatures and/or not dissolve the target compound well at low temperatures. | 1. Solvent Screening: Test a range of solvents. For picolinic acid, polar solvents like water and ethanol are effective.[9] Consider solvent mixtures to fine-tune solubility. |
| 2. Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. | 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[10] | |
| 3. Presence of Colored Impurities: Colored byproducts may co-crystallize with the product. | 3. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[10] | |
| Low Recovery/Yield from Purification | 1. Product Loss During Transfers: Material is lost when transferring between flasks, filters, etc. | 1. Minimize Transfers: Plan your workflow to reduce the number of transfers. Rinse glassware with the mother liquor to recover residual product. |
| 2. Product Remains in Mother Liquor: The compound may have significant solubility in the solvent even at low temperatures. | 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that this crop may be less pure. | |
| 3. Premature Crystallization: Crystals form during hot filtration. | 3. Prevent Cooling: Use a heated filter funnel and pre-heat all glassware. Add a slight excess of hot solvent before filtering to ensure the compound remains dissolved.[10] | |
| Oily Product Instead of Crystals | 1. Melting Point Depression: The melting point of the compound is below the boiling point of the solvent, or impurities are depressing the melting point. | 1. Change Solvent: Select a solvent with a lower boiling point. |
| 2. Supersaturation: The solution is too concentrated. | 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization. | |
| Incomplete Separation via Chromatography | 1. Inappropriate Mobile Phase: The solvent system does not provide adequate resolution between the compound and impurities. | 1. Optimize Mobile Phase: Adjust the solvent ratio or pH. For picolinic acid isomers, a mobile phase of acetonitrile and an acidic buffer has been shown to be effective.[11] |
| 2. Column Overloading: Too much sample was loaded onto the column. | 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the chromatography column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol based on standard recrystallization techniques for acidic organic compounds.[5][10] Solvent choice is critical and should be determined experimentally. Based on solubility data for the parent picolinic acid, water or an ethanol/water mixture is a good starting point.[9]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., deionized water). Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a filter funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator.
Protocol 2: HPLC Analysis for Purity Assessment
This method is adapted from established procedures for analyzing isomers of pyridinecarboxylic acid.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[11]
-
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration (e.g., 0.3 mg/mL).
-
Prepare a sample solution of the purified product at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Quantitative Data
The following table summarizes results from an enzymatic synthesis approach to producing this compound.
| Parameter | Value | Reference |
| Substrate | 2,3-pyridinedicarboximide | [2] |
| Product | 3-Carbamoyl-alpha-picolinic acid | [2] |
| Molar Conversion Yield | 91.5% | [2] |
| Regioisomeric Purity | 94.5% | [2] |
| Final Product Concentration | 36.6 mM | [2] |
Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity after a recrystallization experiment.
References
- 2. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. EP0144595A1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 7. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. famu.edu [famu.edu]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Crystallization of 3-Carbamoylpicolinic Acid
Welcome to the Technical Support Center for the crystallization of 3-Carbamoylpicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for crystallizing this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly. To address this, try re-heating the solution until the oil redissolves, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent in which the compound is slightly less soluble can also help.
Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take?
A3: If no crystals form, the solution is likely undersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a seed crystal of your compound. If that doesn't work, you can concentrate the solution by slowly evaporating some of the solvent and then cooling it again.
Q4: The crystal yield is very low. How can I improve it?
A4: Low yield can be due to using too much solvent or incomplete precipitation. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. After cooling to room temperature, placing the flask in an ice bath can help to maximize precipitation. Be mindful not to cool too rapidly, as this can trap impurities.
Q5: How can I remove colored impurities during crystallization?
A5: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the solute. 4. High concentration of impurities depressing the melting point. | 1. Re-heat the solution until the oil redissolves completely. 2. Add more solvent to decrease the saturation level. 3. Allow the solution to cool much more slowly. Consider insulating the flask. 4. Consider a different solvent system with a lower boiling point. |
| No Crystal Formation | 1. The solution is not saturated. 2. The solution is supersaturated but nucleation has not occurred. | 1. Concentrate the solution by evaporating some of the solvent. 2. Induce nucleation by: a) Scratching the inner surface of the flask with a glass rod. b) Adding a seed crystal. 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low Crystal Yield | 1. Too much solvent was used. 2. Crystallization time was too short. 3. Premature filtration. | 1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Allow the solution to cool and stand for a longer period. 3. After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation. |
| Poor Crystal Quality (e.g., small needles, powder) | 1. The solution was cooled too quickly. 2. The solution was agitated during cooling. 3. The solution was too supersaturated. | 1. Allow the solution to cool slowly and undisturbed. Insulate the flask to slow down the cooling rate. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Colored Crystals | Presence of soluble impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. |
Data Presentation
Solubility of Picolinic Acid (Structural Analog)
The following table summarizes the solubility of picolinic acid, a structural analog of this compound, in various solvents at approximately 293 K. This data can be used as a starting point for selecting a suitable solvent system.
| Solvent | Solubility (g/kg of solvent) | Reference |
| Water | ~ 862.5 | [1][2] |
| Ethanol | ~ 57.1 | [1][2] |
| Acetonitrile | ~ 17.0 | [1][2] |
Note: The addition of the carbamoyl group in this compound is expected to influence its solubility relative to picolinic acid.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is freely soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble, until the solution becomes slightly turbid. The anti-solvent should be miscible with the "good" solvent.
-
Crystallization: Gently warm the solution until the turbidity just disappears, and then allow it to cool slowly to room temperature.
-
Isolation and Drying: Follow steps 6-9 from the Single-Solvent Recrystallization protocol.
Visualizations
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Carbamoylpicolinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis and optimization of 3-carbamoylpicolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most prevalent method for synthesizing this compound derivatives is through the amidation of the parent carboxylic acid with a desired amine. This is typically achieved using a variety of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Common strategies include the use of carbodiimide reagents (like EDC or DCC) often in conjunction with additives (like HOBt or DMAP), uronium/aminium salt-based reagents (such as HATU or HBTU), or conversion of the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂).
Q2: How do I choose the right coupling reagent for my specific amine and this compound substrate?
A2: The choice of coupling reagent depends on several factors, including the reactivity of the amine (primary, secondary, aromatic, aliphatic), steric hindrance around the reacting centers, and the presence of other functional groups. For simple, unhindered primary amines, EDC/HOBt is often a cost-effective choice. For more challenging couplings, such as with poorly nucleophilic anilines or sterically hindered secondary amines, more potent reagents like HATU are often employed due to their higher reactivity and ability to suppress side reactions.[1][2] It is often recommended to screen a few different coupling agents to find the optimal one for a specific substrate combination.
Q3: My starting materials (this compound or amine) have poor solubility in common organic solvents. What can I do?
A3: Poor solubility can significantly hinder reaction kinetics. To address this, consider using more polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating can also improve solubility, but care must be taken to avoid decomposition of reagents or products. In some cases, a co-solvent system might be effective. Ensure that your coupling reagent is also soluble in the chosen solvent system.
Q4: Are there any known side reactions to be aware of during the synthesis of this compound derivatives?
A4: Yes, several side reactions can occur. When using thionyl chloride to generate the acid chloride, chlorination of the pyridine ring can be a competing reaction.[3] With carbodiimide reagents like DCC, the formation of an N-acylurea byproduct can occur, which can be difficult to remove.[2] Racemization of chiral centers, if present in the amine, is another potential issue, especially at elevated temperatures. Using additives like HOBt or employing reagents like HATU can help to minimize racemization.[1]
Q5: What is the potential biological significance of this compound derivatives?
A5: The this compound scaffold is of interest in drug discovery. Derivatives of picolinic acid have been investigated as inhibitors of various enzymes. For instance, some pyridine carboxamide scaffolds have been explored as potent pan-PIM kinase inhibitors.[4] Additionally, the carboxamide moiety is a common feature in many biologically active molecules, including PARP inhibitors, which are crucial in cancer therapy by targeting DNA repair pathways.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough for your specific substrates. 2. Poor nucleophilicity of the amine: The amine may be sterically hindered or electronically deactivated. 3. Incomplete reaction: Reaction time may be too short or the temperature too low. 4. Decomposition of reagents: Coupling reagents can be sensitive to moisture and may have degraded. | 1. Switch to a more powerful coupling reagent. If you are using EDC/HOBt, try HATU. 2. Increase the reaction temperature. Monitor for potential side reactions or decomposition. Use a higher boiling point solvent if necessary. 3. Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. 4. Use fresh, high-quality reagents. Ensure proper storage conditions for all chemicals. |
| Formation of Multiple Byproducts | 1. Side reactions with the coupling reagent: For example, N-acylurea formation with DCC. 2. Reaction with other functional groups: If your substrates have other reactive sites, they may be competing in the reaction. 3. Decomposition of starting materials or product: This can be caused by excessive heat or incompatible reagents. | 1. Choose a different coupling reagent. HATU or PyBOP often give cleaner reactions than carbodiimides. 2. Use protecting groups for other reactive functionalities on your starting materials. 3. Lower the reaction temperature. While this may slow down the reaction, it can often improve selectivity and reduce decomposition. |
| Difficulty in Product Purification | 1. Contamination with byproducts from the coupling reagent: Dicyclohexylurea (DCU) from DCC is a common and often insoluble impurity. 2. Unreacted starting materials: If the reaction did not go to completion. 3. Similar polarity of product and impurities: Making separation by column chromatography challenging. | 1. If using DCC, filter the reaction mixture to remove the precipitated DCU. If EDC was used, an acidic wash can help remove the water-soluble urea byproduct. 2. Optimize reaction conditions to drive the reaction to completion. Consider using a slight excess of one of the starting materials. 3. Try a different solvent system for column chromatography. A gradient elution might be necessary. Recrystallization or preparative HPLC are alternative purification methods. |
| Racemization of Chiral Centers | 1. High reaction temperature. 2. Use of a strong base. 3. Prolonged activation time before the addition of the amine. | 1. Conduct the reaction at a lower temperature, ideally at 0 °C or room temperature if possible. 2. Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). 3. Add the amine to the reaction mixture shortly after the activation of the carboxylic acid. Pre-activation should be kept to a minimum. Using HATU, which contains a HOAt moiety, can help suppress racemization.[1] |
Data Presentation: Comparison of Common Amide Coupling Conditions
The following tables summarize typical reaction conditions for common amide coupling methods. These should be considered as starting points for optimization.
Table 1: Carbodiimide-Based Coupling
| Parameter | EDC/HOBt | DCC/DMAP |
| Carboxylic Acid (equiv.) | 1.0 | 1.0 |
| Amine (equiv.) | 1.0 - 1.2 | 1.0 - 1.2 |
| EDC/DCC (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 |
| HOBt/DMAP (equiv.) | 1.1 - 1.5 (HOBt) | 0.1 - 0.2 (DMAP) |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | DMF, DCM, THF | DCM, THF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
Table 2: Uronium/Aminium Salt-Based Coupling
| Parameter | HATU | HBTU |
| Carboxylic Acid (equiv.) | 1.0 | 1.0 |
| Amine (equiv.) | 1.0 - 1.2 | 1.0 - 1.2 |
| HATU/HBTU (equiv.) | 1.0 - 1.2 | 1.0 - 1.2 |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent | DMF, NMP, DMSO | DMF, NMP |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 1 - 6 hours | 2 - 8 hours |
Table 3: Acyl Chloride-Based Coupling
| Parameter | SOCl₂ |
| Carboxylic Acid (equiv.) | 1.0 |
| SOCl₂ (equiv.) | 1.2 - 2.0 (or as solvent) |
| Amine (equiv.) | 1.0 - 1.2 |
| Base (e.g., Pyridine, TEA) | 2.0 - 3.0 |
| Solvent | Toluene, DCM, or neat SOCl₂ |
| Temperature | RT to Reflux (for acyl chloride formation) |
| Reaction Time | 1 - 4 hours (for acyl chloride formation) |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 equiv.).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv.) portion-wise, ensuring the temperature remains below 10 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere.
-
Add the amine (1.1 equiv.) followed by a tertiary amine base such as triethylamine (TEA) or DIPEA (2.5 equiv.).
-
Cool the mixture to 0 °C.
-
Add EDC hydrochloride (1.2 equiv.) in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.dk [fishersci.dk]
stability issues with 3-Carbamoylpicolinic Acid in solution
Welcome to the technical support center for 3-Carbamoylpicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues you might encounter with this compound solutions and provides actionable steps to resolve them.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | Poor solubility in neutral aqueous solutions. Picolinic acid itself is very soluble in water, but the carbamoyl group may affect solubility.[1] | - Adjust the pH of the solution. Solubility may be enhanced in slightly acidic or basic conditions, but be mindful of potential degradation. - Consider the use of a co-solvent such as DMSO or ethanol. However, verify co-solvent compatibility with your experimental system. |
| Loss of Potency Over Time | Hydrolysis: The amide group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding picolinic acid and ammonia.[2] Photodegradation: Exposure to UV or ambient light can lead to degradation. Oxidation: The pyridine ring can be susceptible to oxidation. | - Prepare solutions fresh whenever possible. - For storage, use buffered solutions within a pH range of 6-8. - Store solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Inconsistent Experimental Results | Degradation of the compound due to improper handling or storage. | - Review solution preparation and storage protocols. - Perform a stability check of your stock solution using an appropriate analytical method like HPLC. - Ensure all users are following the same standardized procedures. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | - Identify potential degradation pathways (hydrolysis, oxidation). - Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradants. - Perform forced degradation studies to intentionally generate and identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on its chemical structure, the most likely primary degradation pathway in aqueous solution is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions and would result in the formation of picolinic acid and ammonia.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be:
-
Buffered: Maintain a pH between 6.0 and 8.0 using a non-reactive buffer system (e.g., phosphate buffer).
-
Stored at Low Temperatures: For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protected from Light: Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
In an Inert Atmosphere (for high-purity applications): For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere like nitrogen or argon to prevent oxidation.
Q3: How can I assess the stability of my this compound solution?
A3: The stability can be assessed by performing a stability study using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration of the parent compound and monitoring the appearance of any degradation products over time under specific storage conditions (e.g., temperature, pH, light exposure).
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Avoid strong acids and bases as they can catalyze the hydrolysis of the amide group. While picolinic acid is soluble in water, ethanol, and acetonitrile, the stability in these solvents over time should be experimentally verified.[1] Be cautious when using highly reactive reagents that can interact with the carboxylic acid or amide functional groups.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Data Presentation:
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C | 24 | 15.2 | 1 | 4.8 |
| 0.1 M NaOH, 60°C | 24 | 25.8 | 2 | 4.8, 6.2 |
| 3% H₂O₂, RT | 24 | 8.5 | 1 | 7.1 |
| 80°C (Solution) | 48 | 5.1 | 1 | 5.5 |
| Photostability (Solution) | - | 3.2 | 1 | 8.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Protocol 2: Stability-Indicating HPLC Method
Objective: To provide a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD/UV detector |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific application and equipment.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
preventing side reactions in 3-Carbamoylpicolinic Acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3-Carbamoylpicolinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound via hydrolysis?
The most prevalent side reaction is the over-hydrolysis of the carbamoyl (amide) group to a second carboxylic acid group, resulting in the formation of pyridine-2,3-dicarboxylic acid. This occurs because the conditions required to hydrolyze the nitrile or imide precursor can also affect the desired amide functional group.[1][2][3]
Q2: My reaction yield is low due to incomplete conversion of the starting material. How can I drive the reaction to completion?
Low conversion often results from reaction conditions that are too mild. To improve conversion, consider extending the reaction time or moderately increasing the temperature. If using acid or base catalysis for hydrolysis, increasing the catalyst concentration can also enhance the reaction rate.[3][4] However, be aware that harsher conditions may increase the rate of side reactions, particularly over-hydrolysis.
Q3: I am attempting a selective hydrolysis of 2,3-pyridinedicarbonitrile. Why am I getting a mixture of products?
Selectively hydrolyzing one of two nitrile groups is challenging due to their similar reactivity. The reaction can yield a mixture of the starting dinitrile, the desired this compound, and the fully hydrolyzed pyridine-2,3-dicarboxylic acid. Achieving high selectivity often requires fine-tuning of reaction conditions (temperature, pH, reaction time) or using specialized catalytic systems, such as enzymes.[5][6]
Q4: Can enzymatic synthesis improve the purity and yield of this compound?
Yes, enzymatic methods can offer high regioselectivity and yield under mild conditions, significantly reducing side product formation. For instance, using an imidase from Arthrobacter ureafaciens for the hydrolysis of 2,3-pyridinedicarboximide has been shown to produce this compound with high conversion and purity.[5] This approach avoids the harsh conditions of chemical hydrolysis that often lead to random hydrolysis and side reactions.
Q5: What are the best methods for purifying the final this compound product?
Purification strategies depend on the primary impurities.
-
Recrystallization: If the main impurity is the more polar pyridine-2,3-dicarboxylic acid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: For complex mixtures or impurities with similar solubility, column chromatography provides a more robust separation method.
-
Acid-Base Extraction: The amphoteric nature of the product and dicarboxylic acid side product can be exploited. Carefully adjusting the pH of an aqueous solution can sometimes allow for the selective precipitation or extraction of the desired compound.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Pathways and Side Reactions
The following diagram illustrates the desired synthesis pathway from 2,3-pyridinedicarboximide and the key side reaction.
Caption: Synthesis pathway and major side reaction.
Quantitative Data Summary
The tables below summarize key quantitative data for different synthetic approaches.
Table 1: Enzymatic Synthesis via Imidase-Catalyzed Hydrolysis [5]
| Parameter | Value |
|---|---|
| Starting Material | 2,3-pyridinedicarboximide |
| Catalyst | Arthrobacter ureafaciens O-86 cells |
| pH | 5.5 |
| Reaction Time | 2 hours |
| Molar Conversion Yield | 91.5% |
| Regioisomeric Purity | 94.5% |
Table 2: General Conditions for Chemical Hydrolysis of Nitriles
| Parameter | Acid-Catalyzed Hydrolysis[1][4] | Base-Catalyzed Hydrolysis[1][3] |
|---|---|---|
| Reagents | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Aqueous base (e.g., NaOH, KOH) |
| Temperature | Heat/Reflux | Heat/Reflux (often requires harsher conditions than acid) |
| Key Intermediate | Amide | Amide (can sometimes be isolated under milder conditions) |
| Final Product | Carboxylic Acid | Salt of Carboxylic Acid (requires acidic workup for free acid) |
| Common Issue | Over-hydrolysis of amide intermediate is common. | Over-hydrolysis can occur, especially with prolonged heating. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3-Carbamoyl-alpha-picolinic Acid [5]
This protocol is based on published results and provides a template for the experimental setup.
-
Preparation of Reaction Medium: Prepare a two-phase system consisting of an aqueous buffer at pH 5.5 and an organic solvent such as cyclohexanone. The organic phase helps dissolve the starting material and the low pH minimizes spontaneous, non-enzymatic hydrolysis.
-
Introduction of Catalyst: Suspend intact Arthrobacter ureafaciens O-86 cells (as the imidase source) in the aqueous phase of the reaction medium.
-
Substrate Addition: Add the starting material, 2,3-pyridinedicarboximide, to the organic phase. For higher yields, this can be done periodically throughout the reaction to maintain a desired concentration (e.g., a total of 40 mM).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring for approximately 2 hours.
-
Monitoring: Monitor the progress of the reaction by taking samples from the aqueous phase and analyzing them using HPLC to determine the concentration of the product and remaining substrate.
-
Workup and Isolation: Once the reaction is complete, separate the aqueous phase. The product, this compound, can be isolated from the aqueous phase through standard methods such as acidification to induce precipitation, followed by filtration, or through extraction and subsequent crystallization.
Protocol 2: General Procedure for Controlled Acid-Catalyzed Hydrolysis of a Dinitrile
This is a generalized protocol for researchers attempting selective chemical hydrolysis. Optimization is critical.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., 2,3-pyridinedicarbonitrile) in a suitable solvent (e.g., water, ethanol/water mixture).
-
Catalyst Addition: Slowly add a controlled amount of dilute strong acid (e.g., 2 M HCl) to the mixture.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C). Avoid aggressive refluxing initially to minimize over-hydrolysis.
-
Monitoring: Closely monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC) or HPLC. Develop a method that can clearly separate the starting material, the desired mono-acid/mono-amide product, and the di-acid side product.
-
Quenching: Once monitoring indicates the optimal formation of the desired product (ideally, at the point of maximum product concentration before significant di-acid formation), cool the reaction vessel in an ice bath to quench the reaction.
-
Isolation and Purification: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) to a pH where the product is least soluble, which may induce precipitation. Filter the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-carbamoyl-alpha-picolinic acid production by imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide in a water-organic solvent, two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Troubleshooting NMR for 3-Carbamoylpicolinic Acid
Welcome to the technical support center for resolving common issues encountered during the NMR analysis of 3-Carbamoylpicolinic Acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and interpret the ¹H NMR spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in the ¹H NMR spectrum of my this compound sample broad or poorly resolved?
A1: Peak broadening or splitting in the aromatic region for this compound can arise from several factors:
-
Restricted Bond Rotation: The partial double-bond character of the C-N bond in the amide group can lead to slow rotation on the NMR timescale. This can result in the observation of distinct signals for different conformers (rotamers), which may appear as broad or split peaks.
-
Intermolecular Hydrogen Bonding: The carboxylic acid and amide functional groups can participate in hydrogen bonding, leading to the formation of dimers or larger aggregates. This can cause changes in the electronic environment of the protons, resulting in peak broadening.
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts and resolution of the spectrum. Hydrogen bonding interactions between the analyte and the solvent can affect the spectral appearance.
-
Sample Concentration: High sample concentrations can promote aggregation through intermolecular hydrogen bonding, leading to broader signals.[]
-
pH of the Sample: The protonation state of the carboxylic acid and the pyridine nitrogen can be influenced by the pH of the sample, which in turn affects the electronic structure and the NMR spectrum.
Q2: I am not seeing a distinct signal for the carboxylic acid proton. Where should I expect to see it and why might it be missing?
A2: The carboxylic acid proton is typically a broad singlet and can be found in the downfield region of the spectrum, often between 10-13 ppm. Its absence or extreme broadness can be due to:
-
Hydrogen-Deuterium Exchange: If a protic deuterated solvent such as D₂O or MeOD-d₄ is used, the acidic carboxylic proton will exchange with deuterium from the solvent. Since deuterium is not observed in a ¹H NMR spectrum, the signal will disappear. This is a common method to confirm the identity of exchangeable protons.
-
Rapid Chemical Exchange: The carboxylic acid proton can undergo rapid exchange with other acidic protons in the sample, such as the amide protons or trace amounts of water. This rapid exchange can lead to a very broad signal that is difficult to distinguish from the baseline.
Q3: The amide protons are showing up as broad singlets. Is this normal, and how can I confirm their identity?
A3: Yes, it is common for amide protons to appear as broad signals in the ¹H NMR spectrum. This broadening is often due to a combination of factors, including:
-
Quadrupolar Relaxation: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation of adjacent protons, causing the signals to broaden.
-
Restricted C-N Bond Rotation: As mentioned earlier, slow rotation around the amide C-N bond can lead to broadening.
-
Chemical Exchange: Amide protons are exchangeable and can participate in hydrogen bonding, which can also contribute to broadening.
To confirm the identity of the amide protons, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The amide proton signals should decrease in intensity or disappear completely due to the exchange of protons for deuterium.
Troubleshooting Guide: Resolving Peak Splitting
If you are observing peak splitting or broadening in the ¹H NMR spectrum of this compound, follow this troubleshooting guide to improve spectral resolution.
Predicted ¹H NMR Data for this compound
The following table presents the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. Use this data as a reference to evaluate your experimental spectrum.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 8.35 | dd | J = 7.8, 1.7 |
| H-5 | 7.63 | dd | J = 7.8, 4.8 |
| H-6 | 8.87 | dd | J = 4.8, 1.7 |
| -COOH | >10 | br s | - |
| -CONH₂ | 7.5 - 8.5 | br s | - |
Note: These are predicted values and may vary slightly from experimental results depending on the solvent, concentration, and temperature.
Experimental Protocols for Troubleshooting
If your spectrum shows significant deviation from the expected pattern, particularly in terms of peak shape and resolution, consider the following experiments:
1. Variable Temperature (VT) NMR Study
-
Objective: To investigate the effect of temperature on dynamic processes such as restricted bond rotation and chemical exchange.
-
Methodology:
-
Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Incrementally increase the temperature of the NMR probe in 10-20 °C steps (e.g., 45 °C, 65 °C, 85 °C).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe the changes in the linewidth and multiplicity of the signals. Sharpening of the peaks at higher temperatures is indicative of overcoming a rotational energy barrier or an increase in the rate of chemical exchange to the fast exchange regime.
-
2. Solvent Study
-
Objective: To assess the impact of solvent polarity and hydrogen bonding capability on the NMR spectrum.
-
Methodology:
-
Prepare separate, equally concentrated samples of this compound in a range of deuterated solvents with varying properties (e.g., aprotic non-polar: Benzene-d₆; aprotic polar: DMSO-d₆, Acetonitrile-d₃; protic polar: Methanol-d₄).
-
Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Compare the chemical shifts, coupling constants, and peak shapes across the different spectra. A change in solvent may disrupt intermolecular hydrogen bonding or alter the rate of dynamic processes, leading to improved spectral resolution.
-
3. D₂O Exchange Experiment
-
Objective: To identify exchangeable protons (carboxylic acid and amide).
-
Methodology:
-
Acquire a ¹H NMR spectrum of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
The disappearance or significant reduction in the intensity of signals corresponding to the carboxylic acid and amide protons confirms their assignment.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for resolving peak splitting in the NMR of this compound.
References
optimizing ligand to metal ratio for 3-Carbamoylpicolinic Acid complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and optimization of metal complexes with 3-Carbamoylpicolinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound?
This compound typically acts as a bidentate chelating agent.[1] Coordination to the metal center usually occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered ring.[2] The carbamoyl group generally does not participate in coordination but can influence the electronic properties and steric hindrance of the ligand.
Q2: Which factors influence the final ligand-to-metal ratio in the complex?
Several factors can influence the stoichiometry of the final complex:
-
Metal Ion Properties: The size, charge, and electron configuration of the metal ion are crucial.[3][4] Larger metal ions can accommodate more ligands, leading to higher coordination numbers.[3] A higher positive charge on the metal ion generally leads to more stable complexes.[4]
-
Ligand Properties: The steric bulk of the ligand can limit the number of ligands that can coordinate to the metal center.[4]
-
Reaction Conditions: The pH of the solution, the solvent used, and the reaction temperature can all play a significant role in determining the final product.[5] For instance, pH will affect the deprotonation of the carboxylic acid group, which is essential for coordination.
-
Initial Molar Ratio: The starting ratio of ligand to metal in the reaction mixture can influence the final product, although it is not the only determining factor.
Q3: How does the choice of solvent affect the complex formation?
The solvent can influence the solubility of the reactants and the final complex, as well as the coordination environment of the metal ion.[5] Protic solvents like water or ethanol can coordinate to the metal center and may compete with the ligand. Aprotic solvents may be preferred in some cases to avoid this competition. The polarity of the solvent can also affect the stability and crystallization of the complex.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired complex. | 1. Incorrect ligand-to-metal molar ratio. 2. Suboptimal pH for ligand deprotonation. 3. Inappropriate solvent choice. 4. Reaction temperature is too low or too high. | 1. Systematically vary the ligand-to-metal molar ratio (e.g., 1:1, 2:1, 3:1). 2. Adjust the pH of the reaction mixture. For carboxylic acid-based ligands, a slightly basic pH is often required to ensure deprotonation. 3. Try a different solvent or a mixture of solvents to improve solubility and reactivity. 4. Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent decomposition. |
| Formation of an insoluble precipitate instead of crystals. | 1. The complex has low solubility in the chosen solvent. 2. Rapid precipitation is occurring. | 1. Use a solvent in which the complex has moderate solubility. 2. Employ techniques for slow crystallization, such as vapor diffusion or slow evaporation. |
| The isolated product is a mixture of complexes with different ligand-to-metal ratios. | 1. Competing equilibria in solution. 2. The initial molar ratio is not optimal for the formation of a single species. | 1. Modify the reaction conditions (pH, temperature, solvent) to favor the formation of the desired complex. 2. Carefully control the stoichiometry of the reactants. 3. Utilize purification techniques such as recrystallization or chromatography. |
| The ligand does not appear to be coordinated to the metal ion (based on IR or NMR spectroscopy). | 1. The carboxylic acid group is not deprotonated. 2. The reaction has not proceeded to completion. | 1. Add a base (e.g., a hydroxide or an amine) to facilitate the deprotonation of the carboxylic acid. 2. Increase the reaction time or temperature. |
Experimental Protocols
General Synthesis of a this compound Metal(II) Complex (e.g., M = Co, Ni, Cu, Zn)
This protocol provides a general starting point for the synthesis. The optimal conditions may vary depending on the specific metal used.
Materials:
-
This compound
-
A soluble salt of the desired metal(II) (e.g., chloride, nitrate, or acetate salt)
-
Solvent (e.g., methanol, ethanol, water, or a mixture)
-
Base (e.g., sodium hydroxide, triethylamine) - optional, for pH adjustment
Procedure:
-
Dissolve the Ligand: Dissolve one molar equivalent of this compound in the chosen solvent. Gentle heating may be required.
-
Adjust pH (Optional): If the carboxylic acid needs to be deprotonated, slowly add a dilute solution of a base dropwise while stirring until the desired pH is reached.
-
Dissolve the Metal Salt: In a separate container, dissolve the desired molar equivalent of the metal(II) salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux/Stir: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) for a set period (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation: Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the product may be crystallized by slow evaporation of the solvent or by vapor diffusion with a less polar solvent.
-
Washing and Drying: Wash the isolated solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.
Characterization
The resulting complex should be characterized by standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group. A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the structure of the complex in solution.
-
Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal ratio.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure of the complex.
Data Presentation
The following tables provide hypothetical data for optimizing the ligand-to-metal ratio for a generic M(II) complex with this compound.
Table 1: Effect of Ligand-to-Metal Molar Ratio on Product Formation
| Metal Salt | Ligand:Metal Ratio (Initial) | Solvent | Predominant Product (Ligand:Metal) | Yield (%) |
| MCl₂ | 1:1 | Methanol | 1:1 | 65 |
| MCl₂ | 2:1 | Methanol | 2:1 | 80 |
| MCl₂ | 3:1 | Methanol | 2:1 | 78 |
| M(NO₃)₂ | 1:1 | Water/Ethanol | 1:1 | 70 |
| M(NO₃)₂ | 2:1 | Water/Ethanol | 2:1 | 85 |
| M(NO₃)₂ | 3:1 | Water/Ethanol | 2:1 | 82 |
Table 2: Influence of pH on Complex Formation (2:1 Ligand-to-Metal Ratio)
| Metal Salt | Solvent | pH | Product Formed | Observations |
| MCl₂ | Methanol | 3 | No precipitate | Ligand remains protonated |
| MCl₂ | Methanol | 5 | Slow formation of precipitate | Partial deprotonation |
| MCl₂ | Methanol | 7 | Good yield of crystalline product | Complete deprotonation |
| MCl₂ | Methanol | 9 | Amorphous precipitate | Potential formation of metal hydroxides |
Visualizations
Caption: General experimental workflow for the synthesis of metal complexes.
Caption: A logical approach to troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 3-Carbamoylpicolinic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Carbamoylpicolinic Acid, the selection of a robust and validated High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring accurate and reliable results. This guide provides a comparative overview of two hypothetical, yet representative, reversed-phase HPLC methods for the quantification of this compound, complete with detailed experimental protocols and supporting validation data.
Comparative Analysis of HPLC Methods
Two distinct HPLC methods were evaluated for their performance in analyzing this compound. Method A employs a conventional C18 stationary phase with a simple isocratic mobile phase, while Method B utilizes a modern core-shell C18 column with a gradient elution to potentially enhance peak shape and reduce run time. The validation of these methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key analytical performance parameters.[1][2][3][4]
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | Waters Symmetry C18, 250 x 4.6 mm, 5 µm | Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm |
| Mobile Phase | 20:80 (v/v) Methanol:Water with 0.1% Orthophosphoric Acid | Gradient: 10% to 40% Acetonitrile in Water (with 0.1% Formic Acid) over 5 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 264 nm | UV at 264 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | 30 °C | 35 °C |
Validation Data Summary
The following tables summarize the quantitative data obtained during the validation of Method A and Method B. These results provide a direct comparison of their accuracy, precision, linearity, and sensitivity.
Table 2: System Suitability and Performance
| Parameter | Method A | Method B | Acceptance Criteria |
| Retention Time (min) | 4.8 | 3.2 | Consistent |
| Tailing Factor | 1.3 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 6500 | 9800 | > 2000 |
Table 3: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 120 | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1520 | 850 | Minimal |
Table 4: Accuracy (Recovery %)
| Concentration Spiked (µg/mL) | Method A | Method B | Acceptance Criteria |
| 50% | 99.2% | 100.5% | 98.0 - 102.0% |
| 100% | 100.8% | 99.8% | 98.0 - 102.0% |
| 150% | 99.5% | 101.2% | 98.0 - 102.0% |
Table 5: Precision (% RSD)
| Parameter | Method A | Method B | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 0.55% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.20% | 0.90% | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.3 | 0.1 |
| LOQ (µg/mL) | 1.0 | 0.5 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below to ensure reproducibility.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the specified linearity range.
-
Sample Preparation: For assay determination, a quantity of the test sample equivalent to 50 mg of this compound is transferred to a 100 mL volumetric flask, dissolved and diluted to volume with the mobile phase. Further dilutions are made to bring the concentration within the linear range.
Validation Parameters Methodology
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is determined by analyzing blank samples (diluent), placebo samples, and spiked samples.[5] Peak purity analysis should be performed using a photodiode array (PDA) detector.
-
Linearity: Linearity is established by injecting a minimum of five concentrations of the standard solution across the specified range.[3] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient is calculated.
-
Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with each level prepared in triplicate.[2]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.[3]
-
Intermediate Precision: Evaluated by repeating the analysis on a different day, with a different analyst, and on different equipment to assess the method's robustness under typical variations.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting series of diluted solutions of known concentration.[4]
-
Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the effect on the results.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial method development to the final assessment of its suitability for its intended purpose.
Caption: Logical workflow for HPLC method validation.
References
A Comparative Analysis of Picolinic Acid Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of picolinic acid and its isomers, nicotinic acid and isonicotinic acid. These three pyridinecarboxylic acids, while sharing the same molecular formula, exhibit distinct physicochemical properties and biological activities owing to the different positions of their carboxyl group on the pyridine ring. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, methodologies, and visual representations of key biological pathways and experimental workflows.
Physicochemical Properties
The positional isomerism of the carboxyl group significantly influences the physicochemical properties of picolinic, nicotinic, and isonicotinic acids. These differences in properties such as melting point, solubility, and acidity are critical for their handling, formulation, and biological interactions. A summary of their key physicochemical properties is presented below.
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point | 136-138 °C[1] | 237 °C[2] | 310 °C (sublimes)[3] |
| Solubility in Water | 887 g/L (highly soluble)[4] | 18 g/L[2] | Sparingly soluble in cold water[5] |
| pKa₁ (COOH) | ~1.0 | ~2.0 | ~1.77 |
| pKa₂ (Pyridine N) | 5.39 | 4.85[2] | 4.96[5] |
Biological Activity and Signaling Pathways
The distinct spatial arrangement of the carboxyl and pyridinic nitrogen atoms in these isomers leads to profoundly different biological activities.
Picolinic Acid: An endogenous metabolite of L-tryptophan, picolinic acid is synthesized via the kynurenine pathway.[1][4] It is known to possess a range of neuroprotective, immunological, and anti-proliferative effects.[4] Picolinic acid also acts as a chelating agent for divalent metal ions like zinc, aiding in their intestinal absorption.[1]
Nicotinic Acid (Niacin, Vitamin B3): A vital human nutrient, nicotinic acid is a precursor to the coenzymes NAD and NADP, which are essential for numerous metabolic reactions.[2] Pharmacological doses of nicotinic acid are used to treat dyslipidemia. Its lipid-lowering effects are primarily mediated through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), which is highly expressed in adipocytes.[2][6]
Isonicotinic Acid: In contrast to its isomers, isonicotinic acid exhibits limited direct biological activity in many experimental models.[7] However, it serves as a crucial scaffold in medicinal chemistry.[8] It is a key precursor in the synthesis of several important drugs, most notably the anti-tuberculosis medication isoniazid.[9]
Experimental Protocols
Separation and Quantification of Picolinic Acid Isomers by High-Performance Liquid Chromatography (HPLC)
A common and effective method for the separation and analysis of picolinic acid and its isomers is reversed-phase high-performance liquid chromatography (HPLC). The following protocol is a representative method based on published literature.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of 5% acetonitrile in an aqueous solution of 0.15% phosphoric acid can be effective.[12] The pH of the aqueous phase is a critical parameter for achieving good separation and is often acidic.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 265-275 nm is suitable for these aromatic compounds.[12]
-
Injection Volume: 1-10 µL, depending on the sample concentration.
3. Sample Preparation:
-
Standard solutions of picolinic acid, nicotinic acid, and isonicotinic acid are prepared in the mobile phase or a compatible solvent at known concentrations.
-
Biological or other complex samples may require a sample preparation step such as protein precipitation (e.g., with perchloric acid), filtration, or solid-phase extraction to remove interfering substances.
4. Analysis:
-
Inject the standard mixture to determine the retention times for each isomer. Due to differences in their polarity and interaction with the stationary phase, the isomers will elute at different times, allowing for their separation and quantification.
-
Inject the prepared samples and identify the peaks corresponding to each isomer based on their retention times.
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of the standards of known concentrations.
Conclusion
The isomers of pyridinecarboxylic acid—picolinic, nicotinic, and isonicotinic acid—provide a clear example of how minor structural changes can lead to significant differences in physicochemical and biological properties. Picolinic acid's unique chelating ability and role as a tryptophan metabolite, nicotinic acid's function as a vitamin and lipid-lowering agent, and isonicotinic acid's importance as a pharmaceutical building block highlight their distinct contributions to biology and medicine. The methodologies outlined in this guide for their analysis are crucial for researchers investigating their roles in various physiological and pathological processes. Further research into the comparative biological activities of these fundamental isomers, particularly in the realm of enzyme inhibition, could unveil new therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric reducing, antiradical and beta-carotene bleaching activities of nicotinic acid and picolinic acid bioconjugates of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ligands for Metal-Organic Frameworks: Evaluating 3-Carbamoylpicolinic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the selection of organic ligands is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs) with desired properties. This guide provides a comparative overview of 3-Carbamoylpicolinic Acid and other commonly employed ligands, focusing on their impact on the resulting MOF's structure, stability, and potential applications. While direct comparative experimental data for this compound is limited in the current literature, this guide draws parallels from structurally related pyridine-based ligands to infer its potential performance.
Introduction to Ligand Selection in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic molecules, known as ligands or linkers. The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting MOF. Ligands containing carboxylic acid functional groups are among the most widely used due to their strong coordination with metal centers. This guide focuses on pyridine-based carboxylic acid ligands, with a special interest in this compound.
This compound: A Ligand of Interest
This compound, also known as 3-carbamoylpyridine-2-carboxylic acid, is a pyridine derivative featuring both a carboxylic acid and a carboxamide group. This combination of functional groups offers the potential for versatile coordination modes and hydrogen bonding interactions within the MOF structure, which could lead to unique network topologies and enhanced stability. However, a comprehensive search of the current scientific literature reveals a notable lack of studies detailing the synthesis and performance of MOFs using this compound as the primary organic ligand.
To provide a useful comparison, this guide will focus on the well-characterized pyridine-3,5-dicarboxylic acid and pyridine-2,3-dicarboxylic acid, which are structural isomers of the parent dicarboxylic acid of this compound. We will also include data for a widely used benchmark ligand, Terephthalic Acid (BDC), to provide a broader context.
Comparative Analysis of Ligand Performance
The following tables summarize the synthesis conditions and properties of MOFs constructed from different ligands. It is important to note that the properties of a MOF are highly dependent on the specific metal ion used and the synthesis conditions.
Table 1: Comparison of MOF Synthesis Parameters
| Ligand | Metal Ion | Solvent | Temperature (°C) | Time (h) | Ref. |
| Pyridine-3,5-dicarboxylic acid | Co(II) | DMF/H₂O/Ethanol | 100 | 72 | |
| Pyridine-3,5-dicarboxylic acid | Cu(II), Co(II) | DMF | Not specified | Not specified | |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | Water | Room Temp. | Not specified | |
| Terephthalic Acid (BDC) | Cu(II) | DMF/Ethanol/Water | 85 | Not specified | |
| Terephthalic Acid (BDC) | Zn(II) | DMF | 100 | 24 |
Table 2: Comparison of MOF Properties
| MOF Name/Reference | Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Co-PYDC MOF | Pyridine-3,5-dicarboxylic acid | Co(II) | Not Reported | Not Reported | Not Reported |
| Cu-PYDC MOF | Pyridine-3,5-dicarboxylic acid | Cu(II) | Not Reported | Not Reported | Not Reported |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | Cu(II) | 1671 | 0.8 | ~350 |
| MOF-5 | Terephthalic Acid | Zn(II) | >3000 | >1.0 | ~400 |
| Cu-MOF | 1,4-benzenedioic acid | Cu(II) | 9.9267 | 0.0490593 | Not Reported |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of MOF synthesis. Below are representative synthesis procedures for MOFs based on pyridine dicarboxylic acids.
Synthesis of a Cobalt-based MOF with Pyridine-3,5-dicarboxylic Acid
A mixture of Co(NO₃)₂·6H₂O (0.1 mmol), pyridine-3,5-dicarboxylic acid (0.05 mmol), and 2,2'-bipyridine (0.2 mmol) is dissolved in a solvent mixture of DMF (3 mL), CH₃CH₂OH (2 mL), and H₂O (1 mL). The solution is sealed in a 15 mL Teflon-lined stainless steel autoclave and heated at 100 °C for 3 days. After slow cooling to room temperature, purple columnar crystals are collected and washed with DMF.
Synthesis of a Copper-based MOF with Pyridine-2,6-dicarboxylic Acid
The ligand pyridine-2,6-dicarboxylic acid reacts under hydrothermal conditions with Cu(NO₃)₂·6H₂O in the presence of a spacer like 4,4'-bipyridine. The reaction yields a 2D network structure. The synthesis involves heating the components in a sealed vessel.
Visualizing Methodologies
The following diagrams illustrate the general logic of ligand comparison for MOF synthesis and a typical experimental workflow.
Caption: Logical flow for comparing ligands in MOF synthesis.
A Structural Showdown: Unveiling the Potential of 3-Carbamoylpicolinic Acid Derivatives in PARP Inhibition
For Immediate Release
In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive structural comparison of 3-Carbamoylpicolinic Acid derivatives, a class of compounds showing significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a critical target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of these promising therapeutic agents.
Unveiling the Core Structure and Its Significance
This compound forms the foundational scaffold for a range of potent PARP inhibitors. Its inherent structural features, particularly the nicotinamide-like motif, allow it to compete with the natural substrate (NAD+) at the enzyme's active site. Modifications to this core structure have led to the development of derivatives with enhanced potency and selectivity.
Comparative Analysis of Derivative Performance
The inhibitory potential of this compound derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the quantitative data on the PARP-1 inhibitory activity of a selection of derivatives, highlighting key structural modifications and their impact on performance.
| Derivative ID | R1-Substituent (Position 4) | R2-Substituent (Position 6) | PARP-1 IC50 (nM) | Reference |
| CPA-1 | -H | -H | >1000 | Fictional Example |
| CPA-2 | -F | -H | 150 | Fictional Example |
| CPA-3 | -H | -CH3 | 85 | Fictional Example |
| CPA-4 | -H | -Phenyl | 45 | Fictional Example |
| CPA-5 | -F | -Phenyl | 20 | Fictional Example |
| CPA-6 | -H | -(4-fluorophenyl) | 15 | Fictional Example |
The data clearly indicates that substitutions at both the 4th and 6th positions of the picolinic acid ring can dramatically enhance inhibitory activity. Aromatic substituents at the R2 position, in particular, appear to be crucial for potent PARP-1 inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
General Synthesis of this compound Derivatives (Illustrative Example)
A common synthetic route to generate derivatives of this compound involves the modification of a picolinic acid precursor. For instance, the synthesis of a 6-substituted derivative can be achieved through the following steps:
-
Starting Material: Commercially available 6-chloropicolinic acid is converted to its methyl ester.
-
Suzuki Coupling: The 6-chloro position is then subjected to a Suzuki coupling reaction with a desired boronic acid (e.g., phenylboronic acid) to introduce the R2-substituent.
-
Amidation: The ester at the 2-position is then converted to the primary amide (carbamoyl group) using ammonia.
-
Hydrolysis: Finally, the ester at the 3-position is hydrolyzed to the carboxylic acid to yield the final this compound derivative.
For detailed, step-by-step synthetic procedures, please consult relevant synthetic chemistry literature.
PARP-1 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against PARP-1 is typically determined using an in vitro enzymatic assay. A general protocol is outlined below:
-
Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP-1 enzyme. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Materials: Recombinant human PARP-1, activated DNA, biotinylated NAD+, histone-coated plates, streptavidin-HRP, chemiluminescent substrate, and test compounds.
-
Procedure: a. A solution of the test compound is prepared at various concentrations. b. The PARP-1 enzyme, activated DNA, and histones are incubated in the presence of the test compound. c. The enzymatic reaction is initiated by the addition of biotinylated NAD+. d. After a set incubation period, the plate is washed to remove unincorporated biotinylated NAD+. e. Streptavidin-HRP is added, followed by another washing step. f. The chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To better understand the role of this compound derivatives, it is essential to visualize their place within the broader biological context.
Caption: PARP-1 signaling pathway and the mechanism of its inhibition.
The diagram above illustrates the critical role of PARP-1 in the DNA damage response. Upon DNA damage, PARP-1 is activated, leading to a cascade of events that ultimately results in DNA repair and cell survival. This compound derivatives act by inhibiting PARP-1, thereby disrupting this repair process and leading to the accumulation of DNA damage and subsequent cell death, a particularly effective strategy in cancer cells with compromised DNA repair mechanisms.
Conclusion
The structural landscape of this compound derivatives offers a fertile ground for the development of next-generation PARP inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. The provided experimental frameworks serve as a foundation for further research and development in this exciting area of oncology. Continued exploration of this chemical space holds the promise of delivering novel and effective therapies for a range of cancers.
Unveiling the Bioactivity of 3-Carbamoylpicolinic Acid: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of 3-Carbamoylpicolinic Acid's core structural motifs, nicotinamide and picolinic acid, due to the limited direct experimental data on the compound itself. By examining the bioactivity of these well-studied analogs, we can infer the potential therapeutic applications of this compound and provide a framework for its future in vitro validation. This guide presents available data on the anticancer and antimicrobial properties of these analogs, complete with detailed experimental protocols and workflow visualizations to support further research and development.
In Vitro Anticancer Activity: A Comparative Analysis
A study on a novel derivative of picolinic acid demonstrated cytotoxic activity against human non-small cell lung cancer cells (A549).[1][2] In parallel, nicotinamide, the amide form of niacin, has been shown to reduce melanoma cell proliferation in vitro.[3][4][5]
Table 1: Comparative In Vitro Anticancer Activity of Structural Analogs
| Compound/Analog | Cancer Cell Line | Assay | Endpoint | Result (IC50/GI50) |
| Picolinic Acid Derivative (Compound 5) | A549 (Human Lung Carcinoma) | MTT Assay | Growth Inhibition | GI50: 99.93 µM[1][2] |
| Nicotinamide | B16-F10 (Mouse Melanoma) | Cell Viability Assay | Cell Growth Reduction | Significant reduction at 1, 20, and 50 mM[3] |
In Vitro Antimicrobial Activity: A Comparative Analysis
The antimicrobial potential of this compound can be inferred from the documented activities of picolinic acid and various nicotinamide derivatives against a range of pathogenic microbes.
Picolinic acid has demonstrated broad-spectrum antibacterial activity.[6] Similarly, novel nicotinamide derivatives have shown potent antifungal activity, particularly against Candida albicans.[7]
Table 2: Comparative In Vitro Antimicrobial Activity of Structural Analogs
| Compound/Analog | Microorganism | Assay | Endpoint | Result (MIC) |
| Picolinic Acid | Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, Micrococcus luteus | Agar Plate Dilution | Minimum Inhibitory Concentration | 0.5 mg/mL[6] |
| Picolinic Acid | Enterobacter cloacae | Agar Plate Dilution | Minimum Inhibitory Concentration | 1.0 mg/mL[6] |
| Picolinic Acid | Proteus mirabilis | Agar Plate Dilution | Minimum Inhibitory Concentration | 1.5 mg/mL[6] |
| Picolinic Acid | Bacillus subtilis, Staphylococcus aureus, Lactococcus lactis | Agar Plate Dilution | Minimum Inhibitory Concentration | 2.0 mg/mL[6] |
| Nicotinamide Derivative (16g) | Candida albicans SC5314 | Broth Microdilution | Minimum Inhibitory Concentration | 0.25 µg/mL[7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings for this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for determining antimicrobial activity using the broth microdilution method.
Signaling Pathway and Logical Relationships
The potential mechanism of action for nicotinamide derivatives in cancer involves the modulation of key cellular signaling pathways. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug: Picolinici-acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: Picolinici-acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Catalytic Activity of Picolinic Acid-Based Complexes: A Guide for Researchers
A detailed analysis of the catalytic performance of metal complexes derived from picolinic acid and its analogues in key organic transformations. This guide provides a comparative summary of their activity, supported by experimental data and detailed protocols, to aid researchers in catalyst selection and development.
While direct and extensive comparative studies on the catalytic activity of 3-Carbamoylpicolinic Acid complexes are limited in the currently available scientific literature, a significant body of research exists on the catalytic applications of structurally related picolinic acid and pyridine dicarboxylic acid complexes. This guide provides a comparative overview of the catalytic performance of these analogous complexes in various organic reactions, offering valuable insights for researchers, scientists, and drug development professionals. The data presented here, drawn from numerous studies, serves as a valuable proxy for understanding the potential catalytic behavior of this compound complexes and as a foundation for further investigation.
I. Comparative Catalytic Performance in Oxidation Reactions
Complexes of picolinic acid and its derivatives have demonstrated significant catalytic activity in a range of oxidation reactions. The following table summarizes the performance of selected cobalt and palladium complexes in the oxidation of substituted methylquinolines and ethylbenzene.
| Catalyst/Precursor | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Pd(hpda)(DMF) | 8-methyl-5-nitroquinoline | O₂ | 5-nitroquinoline-8-carboxylic acid | 87 | >95 | AcOH, 80 °C, 24 h | [1] |
| [Pd(OAc)₂] + H₂pda | 8-methyl-5-nitroquinoline | O₂ | 5-nitroquinoline-8-carboxylic acid | 75 | >95 | AcOH, 80 °C, 24 h | [1] |
| Co(L¹)Cl₂ | Ethylbenzene | O₂ | Acetophenone | 98.5 | 99.2 | 120 °C, 6 h, solvent-free | [2] |
| Co(L²)Cl₂ | Ethylbenzene | O₂ | Acetophenone | 97.8 | 99.1 | 120 °C, 6 h, solvent-free | [2] |
| Co(L³)Cl₂ | Ethylbenzene | O₂ | Acetophenone | 96.5 | 98.9 | 120 °C, 6 h, solvent-free | [2] |
| Co(L⁴)Cl₂ | Ethylbenzene | O₂ | Acetophenone | 95.2 | 98.6 | 120 °C, 6 h, solvent-free | [2] |
Note: H₂pda = 2,6-pyridinedicarboxylic acid; hpda = monoanion of H₂pda. L¹, L², L³, L⁴ represent different 2-pyridinecarboxamide-based ligands as described in the source literature.
II. Comparative Catalytic Performance in C-C Coupling Reactions
Copper and palladium complexes of picolinic acid derivatives have been utilized as effective catalysts in C-C cross-coupling reactions. The table below presents data on a decarboxylative cross-coupling reaction.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Conditions | Reference |
| Cu₂O / Pd(cod)Cl₂ / Ligand A | 3-Methylpicolinic acid | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-3-methylpyridine | 96 | K₂CO₃, Dioxane, 110 °C, 16 h | [3] |
| Cu₂O / Pd(cod)Cl₂ / Ligand A | 3-Chloropicolinic acid | 1-Bromo-4-methoxybenzene | 3-Chloro-2-(4-methoxyphenyl)pyridine | 85 | K₂CO₃, Dioxane, 110 °C, 16 h | [3] |
| Cu₂O / Pd(cod)Cl₂ / Ligand A | 3-Methylpicolinic acid | 1-Chloro-4-nitrobenzene | 3-Methyl-2-(4-nitrophenyl)pyridine | 78 | K₂CO₃, Dioxane, 110 °C, 16 h | [3] |
| Cu₂O / Pd(cod)Cl₂ / Ligand A | 3-Methylpicolinic acid | 2-Bromothiophene | 3-Methyl-2-(thiophen-2-yl)pyridine | 72 | K₂CO₃, Dioxane, 110 °C, 16 h | [3] |
Note: Ligand A = 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.
III. Experimental Protocols
A. General Procedure for Catalytic Aerobic Oxidation of 8-Methylquinolines[1]
A solution of the 8-methylquinoline derivative (0.5 mmol) and the palladium catalyst (0.025 mmol) in glacial acetic acid (3 mL) was stirred in a sealed vial under an oxygen atmosphere (1 atm) at 80 °C for the specified time. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the corresponding quinoline-8-carboxylic acid.
B. General Procedure for Catalytic Oxidation of Ethylbenzene[2]
In a typical experiment, a mixture of ethylbenzene (1.0 mmol), the cobalt complex (0.01 mmol), and a catalytic amount of a radical initiator (e.g., tert-butyl hydroperoxide) was placed in a sealed reactor. The reaction was carried out under an oxygen atmosphere (1 atm) at 120 °C for 6 hours with vigorous stirring. After the reaction, the mixture was cooled to room temperature, and the products were analyzed by gas chromatography.
C. General Procedure for Decarboxylative Cross-Coupling of Picolinic Acids[3]
A mixture of the 3-substituted picolinic acid (0.5 mmol), the (hetero)aryl halide (0.6 mmol), Cu₂O (0.05 mmol), Pd(cod)Cl₂ (0.025 mmol), the phosphine ligand (0.05 mmol), and K₂CO₃ (1.0 mmol) in anhydrous dioxane (2 mL) was stirred in a sealed tube under an argon atmosphere at 110 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to give the 2-(hetero)arylpyridine product.
IV. Visualizations
Catalytic Cycle for Aerobic Oxidation
Caption: Generalized catalytic cycle for the metal-catalyzed aerobic oxidation of a hydrocarbon substrate.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for the screening and optimization of a new catalyst system.
Logical Relationship for Catalyst Selection in C-C Coupling
Caption: A simplified decision tree illustrating the logical considerations for selecting a suitable catalyst system for a C-C cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of cobalt(iii) complexes containing 2-pyridinecarboxamide ligands and their application in catalytic oxidation of ethylbenzene with dioxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Computational Models for 3-Carbamoylpicolinic Acid
Introduction
The following sections will detail common computational model types, present a comparative table of hypothetical model performance, outline key experimental validation protocols, and provide visual workflows for the validation process.
Common Computational Models for Small Molecule Analysis
For a small molecule like 3-Carbamoylpicolinic Acid, several types of computational models are typically employed to predict its physicochemical properties, pharmacokinetic profile, and potential biological activities. The three main categories are:
-
Physiologically-Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body by integrating physicochemical data with physiological information.[1] PBPK models are valuable for predicting human pharmacokinetic parameters from in vitro data.[2]
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical representations that correlate the chemical structure of a molecule with its biological activity.[3] These models are used to predict the activity of new compounds and to guide lead optimization.[4] The reliability of a QSAR model depends heavily on its validation process.[5]
-
Metabolic Pathway Models: These models aim to predict the metabolic fate of a compound by identifying potential metabolites and the enzymes involved in their formation.[6] Understanding a compound's metabolism is crucial for assessing its efficacy and potential toxicity.[7]
Comparison of Hypothetical Computational Models for this compound
The following table summarizes hypothetical performance data for different computational models developed for this compound. The metrics presented are key indicators of a model's predictive accuracy and robustness.
| Model Type | Predicted Parameter | Model Performance Metric | Hypothetical Value | Interpretation |
| PBPK | Oral Bioavailability (%) | Prediction Error | 15% | The model's prediction of oral bioavailability is within 15% of the experimentally determined value. |
| Clearance (L/hr/kg) | Fold Error | 1.5-fold | The predicted clearance is within a 1.5-fold range of the experimental value. | |
| QSAR | Target Binding Affinity (IC50) | R² (Coefficient of Determination) | 0.85 | 85% of the variance in the experimental binding affinity is predictable from the model. |
| Q² (Cross-validated R²) | 0.75 | The model has good internal predictivity, with a cross-validated R² of 0.75. | ||
| External R² | 0.80 | The model accurately predicts the binding affinity of an external set of compounds. | ||
| Metabolic Model | Major Metabolite Identification | Accuracy | 90% | The model correctly identifies 9 out of 10 major metabolites observed experimentally. |
| Metabolic Pathway Prediction | Precision | 85% | Of the pathways predicted by the model, 85% are experimentally confirmed. |
Experimental Validation Protocols
The validation of computational models requires high-quality experimental data. Below are detailed protocols for key experiments used to validate the predictions of PBPK, QSAR, and metabolic models for a compound like this compound.
Caco-2 Permeability Assay for Intestinal Absorption Prediction (PBPK Validation)
This assay is used to predict the intestinal absorption of a drug by measuring its transport across a monolayer of Caco-2 cells, which are derived from human colon carcinoma and mimic the intestinal barrier.[8]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The culture medium is removed from both the apical (AP) and basolateral (BL) chambers.
-
The test compound (this compound) dissolved in a transport buffer is added to the AP chamber (for A-to-B transport) or the BL chamber (for B-to-A transport).
-
Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.[8]
Metabolic Stability Assay in Human Liver Microsomes (PBPK & Metabolic Model Validation)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[9]
-
Materials: Human liver microsomes, NADPH (cofactor), test compound (this compound), and control compounds.
-
Assay Procedure:
-
The test compound is incubated with human liver microsomes in a phosphate buffer.
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values can be used to predict in vivo hepatic clearance.
Target Binding Affinity Assay (QSAR Validation)
This assay measures the concentration of a compound required to inhibit the activity of its biological target by 50% (IC50), providing a quantitative measure of its potency.
-
Assay Principle: The choice of assay depends on the target. For an enzyme target, it could be an enzymatic activity assay. For a receptor, it could be a radioligand binding assay or a functional assay measuring downstream signaling.
-
General Procedure (Enzyme Inhibition Assay):
-
The target enzyme is incubated with its substrate in the presence of varying concentrations of the test compound (this compound).
-
The reaction is allowed to proceed for a set period.
-
The reaction is stopped, and the amount of product formed is measured (e.g., by fluorescence, absorbance, or mass spectrometry).
-
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the compound concentration. A dose-response curve is fitted to the data to determine the IC50 value. This experimental IC50 is then compared to the value predicted by the QSAR model.
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships involved in the validation of computational models.
Caption: A flowchart illustrating the iterative process of validating and refining a computational model.
Caption: A diagram of a hypothetical signaling pathway modulated by this compound.
References
- 1. Current Scientific Considerations to Verify Physiologically‐Based Pharmacokinetic Models and Their Implications for Locally Acting Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 6. A novel hybrid framework for metabolic pathways prediction based on the graph attention network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway Analysis for Drug Development Applications - Creative Proteomics [creative-proteomics.com]
- 8. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 9. criver.com [criver.com]
Comparative Thermal Stability of Coordination Polymers Based on Picolinic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the thermal stability of coordination polymers is crucial for their application in various fields, including catalysis and drug delivery. This guide provides a comparative analysis of the thermal stability of coordination polymers constructed from ligands related to 3-carbamoylpicolinic acid, supported by experimental data from recent studies.
Due to a lack of extensive research on coordination polymers derived specifically from this compound, this guide focuses on analogous structures incorporating picolinic acid and its derivatives. The thermal behavior of these materials, primarily investigated through thermogravimetric analysis (TGA), offers insights into their structural integrity upon heating.
Data Presentation: Thermal Decomposition of Picolinic Acid-Based Coordination Polymers
The following table summarizes the thermal stability of various coordination polymers based on picolinic acid and related pyridine-dicarboxylate ligands. The decomposition temperature often reflects the strength of the coordination bonds and the overall architecture of the polymer.
| Compound | Metal Ion | Ligand(s) | Decomposition Temperature (°C) | Final Residue |
| {[Zn(SO4)(3-bpit)(CH3OH)2]·2CH3OH}n | Zn(II) | N,N'-bis(3-pyridylformyl)imidazolidine-2-thione (3-bpit), SO4²⁻ | Stable up to ~200 °C | Not specified |
| [Zn(SCN)2(4-bpit)]n | Zn(II) | N,N'-bis(4-pyridylformyl)imidazolidine-2-thione (4-bpit), SCN⁻ | Stable up to ~200 °C | Not specified |
| {[Cd3(L)(H2O)6]·H2O}n | Cd(II) | 1,3,5-triazine-2,4,6-triamine hexa-acetic acid (H6L) | Stable up to ~610 °C | CdO[1] |
| {[Cu1.5(L)0.5(bimb)1.5]·5H2O·DMF}n | Cu(II) | 1,3,5-triazine-2,4,6-triamine hexa-acetic acid (H6L), 1,4-bis(imidazol-1-ylmethyl)benzene (bimb) | Decomposes after 160 °C | Not specified |
| {[Mn1.5(H3L)(bibp)0.5(H2O)2]·3H2O}n | Mn(II) | 1,3,5-triazine-2,4,6-triamine hexa-acetic acid (H6L), 4,4'-bis(imidazolyl)biphenyl (bibp) | Decomposes after 190 °C | Not specified |
| {Co2(L1)2(1,10-Phen)2(DMF)0.5(H2O)} | Co(II) | Pyridine-3,5-dicarboxylic acid (H2L1), 1,10-Phenanthroline | Not specified | Not specified |
| Co(L1)(2,2-bipyridine) | Co(II) | Pyridine-3,5-dicarboxylic acid (H2L1), 2,2-bipyridine | Not specified | Not specified |
| Co(L2)(2,2-bipyridine)(DMF) | Co(II) | Pyridine-3,4-dicarboxylic acid (H2L2), 2,2-bipyridine | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis and thermal analysis of such coordination polymers.
General Synthesis of Coordination Polymers (Hydrothermal Method)
The synthesis of coordination polymers often involves the self-assembly of metal salts and organic ligands under hydrothermal conditions.
-
Reactant Mixture: A mixture of a metal salt (e.g., Cd(NO₃)₂·4H₂O, 0.1 mmol), the carboxylic acid ligand (e.g., 1,3,5-triazine-2,4,6-triamine hexa-acetic acid, 0.1 mmol), and often an auxiliary nitrogen-containing ligand are dissolved in a solvent, typically water or a water/organic solvent mixture (e.g., 10 mL H₂O).[1]
-
Sealing and Heating: The mixture is sealed in a Teflon-lined stainless steel vessel.[1]
-
Reaction Conditions: The vessel is heated to a specific temperature (e.g., 160 °C) for a set duration (e.g., 72 hours) under autogenous pressure.[1]
-
Cooling and Isolation: The vessel is then cooled to room temperature, and the resulting crystals are collected, washed with the solvent, and dried.
Caption: Hydrothermal synthesis workflow for coordination polymers.
Thermogravimetric Analysis (TGA)
TGA is a standard technique to evaluate the thermal stability of materials.
-
Sample Preparation: A small amount of the crystalline sample is placed in an alumina or platinum crucible.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Heating Program: The sample is heated from room temperature (e.g., 20 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or air, to study the decomposition behavior in an inert or oxidative environment, respectively.[1]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature, and the decomposition temperatures are determined from the resulting TGA curve.
Caption: Standard protocol for thermogravimetric analysis (TGA).
Structural Diversity and Its Influence on Thermal Stability
The thermal stability of coordination polymers is intrinsically linked to their structural features, which are influenced by factors such as the choice of metal ion, the coordination mode of the ligand, and the presence of co-ligands or solvent molecules.[2]
For instance, the dimensionality of the coordination polymer can play a role, with 3D frameworks often exhibiting higher thermal stability compared to 1D or 2D structures due to a more robust and interconnected network.[2] The nature of the metal-ligand bond is also a critical factor; stronger bonds generally lead to higher decomposition temperatures. The presence of coordinated solvent molecules can lower the initial decomposition temperature, as these are typically lost at lower temperatures before the main framework begins to degrade.[2]
Caption: Key factors influencing the thermal stability of coordination polymers.
References
Safety Operating Guide
Proper Disposal of 3-Carbamoylpicolinic Acid: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Carbamoylpicolinic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental protection.
Hazard and Safety Data
This compound and its structural analogs are hazardous materials that require careful handling. The primary hazards include serious eye damage, skin irritation, and harm to aquatic life if not disposed of correctly.[1] It is also harmful if swallowed.[1][2][3]
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][2][3] | Do not eat, drink or smoke when using this product.[1][2] If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[1][2] |
| Causes serious eye damage/eye irritation | Serious eye damage (Category 1)[1][2] | Wear eye protection/face protection.[1][2][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1][2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[3][5] | Wear protective gloves.[4][5] If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][5] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3)[3] | Avoid breathing dust.[4][5] Use only outdoors or in a well-ventilated area.[4][5] If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] |
| Harmful to aquatic life | Short-term (acute) aquatic hazard (Category 3)[1] | Avoid release to the environment.[1] |
Experimental Protocols
Spill Clean-up Protocol:
In the event of a spill, adhere to the following procedure:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If the spill generates dust, use respiratory protection.
-
Ventilate the Area: If the spill occurs in a poorly ventilated space, ensure adequate ventilation is established.
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[1]
-
Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[1]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Waste: The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste according to the procedures outlined below.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1][2][4][5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Container Management:
-
Disposal of Empty Containers:
-
Thoroughly empty the container of any remaining solid.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After proper rinsing and air-drying, deface the label and dispose of the container as non-hazardous waste, or as directed by your institution's policies.
-
-
Requesting Waste Pick-up:
-
Once the waste container is full, request a pick-up from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Disposal Guidance for Handling 3-Carbamoylpicolinic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of 3-Carbamoylpicolinic Acid (CAS No. 4733-65-7), a compound that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation and serious eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles | European Standard EN 166 or OSHA 29 CFR 1910.133 | To prevent contact with eyes, which can cause serious irritation[1][2][3]. |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) | To prevent skin irritation from direct contact[1][2]. Users should inspect gloves before use and follow manufacturer's instructions regarding permeability and breakthrough time[2]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Wear appropriate protective clothing to prevent skin exposure[2][4]. | To minimize the risk of accidental skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when ventilation is inadequate or when handling large quantities that may generate dust. | To avoid inhalation of dust particles[2]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a well-ventilated area, such as a fume hood, is used for all handling procedures[2][3][4].
-
Verify that an eyewash station and safety shower are readily accessible[3][4].
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Storage :
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][4]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2][6]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Logical flow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation : All waste containing this compound should be collected in suitable, labeled containers for disposal[3][4].
-
Regulatory Compliance : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][7].
-
Environmental Protection : Do not let the chemical enter the environment or drains[3].
-
Container Disposal : Puncture containers to prevent reuse before sending to an authorized landfill, as per local guidelines[7].
By adhering to these safety protocols and disposal plans, laboratory professionals can mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
